Product packaging for Flucetosulfuron(Cat. No.:CAS No. 412928-75-7)

Flucetosulfuron

Cat. No.: B1672862
CAS No.: 412928-75-7
M. Wt: 487.5 g/mol
InChI Key: FICWGWVVIRLNRB-UHFFFAOYSA-N
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Description

Flucetosulfuron is a member of pyridines and a sulfonamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22FN5O8S B1672862 Flucetosulfuron CAS No. 412928-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-[3-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridin-2-yl]-2-fluoropropyl] 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O8S/c1-10(19)16(32-14(25)9-29-2)15-11(6-5-7-20-15)33(27,28)24-18(26)23-17-21-12(30-3)8-13(22-17)31-4/h5-8,10,16H,9H2,1-4H3,(H2,21,22,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICWGWVVIRLNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC=N1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC)OC(=O)COC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058095
Record name Flucetosulfuron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412928-75-7
Record name Flucetosulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412928-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flucetosulfuron [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412928757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flucetosulfuron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUCETOSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9J02PX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Flucetosulfuron's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucetosulfuron, a member of the sulfonylurea class of herbicides, is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS). This enzyme, also known as acetohydroxyacid synthase (AHAS), is a critical component in the biosynthetic pathway of branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine. As these amino acids are essential for protein synthesis and overall plant growth, the inhibition of ALS by this compound leads to a rapid cessation of cell division and, ultimately, plant death. This guide provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical target, the affected metabolic pathway, quantitative inhibitory data, and detailed experimental protocols for its study.

Core Mechanism: Inhibition of Acetolactate Synthase (ALS)

This compound exerts its herbicidal activity by specifically targeting and inhibiting the enzyme acetolactate synthase (ALS), which is encoded by the als gene.[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine.[3][4] This enzyme is found in plants and microorganisms but is absent in animals, which accounts for the low mammalian toxicity of sulfonylurea herbicides.[5]

The inhibition of ALS by this compound is characterized as slow, reversible, and either non-competitive or uncompetitive with respect to the enzyme's substrates (pyruvate and α-ketobutyrate). This means that this compound does not directly compete with the substrates for binding at the active site. Instead, it binds to a different site on the enzyme, inducing a conformational change that renders the active site non-functional. This allosteric inhibition is highly effective, leading to a rapid depletion of the essential branched-chain amino acids within the plant.

Disruption of the Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The inhibition of ALS by this compound creates a critical bottleneck in the BCAA biosynthesis pathway. This pathway is initiated by the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine). By blocking this initial step, this compound effectively halts the production of all three branched-chain amino acids.

The following diagram illustrates the BCAA biosynthesis pathway and the point of inhibition by this compound:

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway and this compound Inhibition Point.

Quantitative Inhibitory Data

The efficacy of this compound as an ALS inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the herbicide required to reduce the activity of the ALS enzyme by 50%.

Plant BiotypeHerbicideIC50 (µM)Reference
Descurainia sophia (Susceptible)This compound0.02
Descurainia sophia (Resistant)This compound1.25

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the activity of the ALS enzyme extracted from plant tissue.

Methodology:

  • Enzyme Extraction:

    • Homogenize fresh plant leaf tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM sodium pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 1 mM dithiothreitol, and 10 µM FAD).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • ALS Assay:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 20 µM FAD.

    • Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Quantification of Acetolactate:

    • Stop the reaction by adding sulfuric acid (e.g., 6 N H₂SO₄).

    • Decarboxylate the product, acetolactate, to acetoin by incubating at 60°C for 15 minutes.

    • Add a solution of creatine and α-naphthol and incubate at 60°C for 15 minutes to allow for color development.

    • Measure the absorbance at 530 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each this compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the experimental workflow for the in vitro ALS inhibition assay:

ALS_Inhibition_Workflow cluster_extraction Enzyme Extraction cluster_assay ALS Assay cluster_quantification Quantification cluster_analysis Data Analysis Homogenize Homogenize Plant Tissue in Cold Extraction Buffer Centrifuge Centrifuge Homogenate Homogenize->Centrifuge Collect Collect Supernatant (Crude Enzyme Extract) Centrifuge->Collect Initiate_Reaction Initiate Reaction with Enzyme Extract Collect->Initiate_Reaction Prepare_Mixture Prepare Reaction Mixture (Buffer, Substrates, Cofactors) Add_Inhibitor Add Varying Concentrations of this compound Prepare_Mixture->Add_Inhibitor Add_Inhibitor->Initiate_Reaction Incubate_37 Incubate at 37°C Initiate_Reaction->Incubate_37 Stop_Reaction Stop Reaction (Add Sulfuric Acid) Incubate_37->Stop_Reaction Decarboxylate Decarboxylate to Acetoin (Incubate at 60°C) Stop_Reaction->Decarboxylate Color_Development Add Creatine & α-Naphthol (Incubate at 60°C) Decarboxylate->Color_Development Measure_Absorbance Measure Absorbance at 530 nm Color_Development->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Flucetosulfuron: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron is a post-emergence sulfonylurea herbicide used for the control of a wide range of broadleaf weeds and sedges in crops such as rice and cereals.[1] Its efficacy is attributed to the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, complete with detailed experimental protocols and visual representations of its mode of action and analytical workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, behavior, and formulation development.

PropertyValueSource
IUPAC Name [1-[3-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-2-pyridinyl]-2-fluoropropyl] 2-methoxyacetate[4]
CAS Number 412928-75-7[4]
Molecular Formula C18H22FN5O8S
Molecular Weight 487.46 g/mol
Physical State White solid
Melting Point 178–182 °C
Water Solubility 114.0 mg/L (at 20 °C, pH 7)
Vapor Pressure <1.86 × 10⁻⁵ Pa
Octanol-Water Partition Coefficient (log P) 1.05 (at pH 7, 20 °C)
Dissociation Constant (pKa) 3.5 (at 20 °C)

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, based on internationally recognized OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary tube method with a heated metal block apparatus.

Procedure:

  • A small, finely powdered sample of this compound is introduced into a glass capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a heating block equipped with a calibrated thermometer.

  • The temperature of the block is raised at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

  • The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound.

Procedure:

  • An excess amount of this compound is added to a flask containing purified water.

  • The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium.

  • The solution is then centrifuged or filtered to remove undissolved particles.

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure Determination (OECD Guideline 104)

The vapor pressure of this compound can be determined using the gas saturation method.

Procedure:

  • A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over a sample of this compound maintained at a constant temperature.

  • The gas becomes saturated with the vapor of the substance.

  • The vapor is then trapped from the gas stream using a suitable sorbent or a cold trap.

  • The amount of trapped this compound is quantified by a sensitive analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • The vapor pressure is calculated from the amount of substance transported and the volume of gas passed.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The shake flask method is used to determine the octanol-water partition coefficient (log P).

Procedure:

  • A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

  • The funnel is shaken vigorously to ensure thorough mixing and partitioning of the substance between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method like HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is reported as log P.

Visualizations

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant cell division and growth.

Flucetosulfuron_Mode_of_Action cluster_als Pyruvate Pyruvate ThDP ThDP-bound Hydroxyethyl Pyruvate->ThDP + ThDP ALS Acetolactate Synthase (ALS) Acetolactate α-Acetolactate ThDP->Acetolactate + Pyruvate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ThDP->Acetohydroxybutyrate + α-Ketobutyrate alpha_Ketobutyrate α-Ketobutyrate Val_Leu Valine & Leucine Biosynthesis Acetolactate->Val_Leu Ile Isoleucine Biosynthesis Acetohydroxybutyrate->Ile ALS->Acetolactate ALS->Acetohydroxybutyrate This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->ALS

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis.

Experimental Workflow: Herbicide Efficacy Bioassay

A typical workflow for assessing the herbicidal efficacy of this compound involves a whole-plant bioassay conducted under controlled greenhouse conditions. This allows for the determination of the dose-response relationship and the overall effectiveness of the herbicide on target weed species.

Herbicide_Efficacy_Workflow start Start: Seed Germination transplant Seedling Transplantation start->transplant acclimatize Acclimatization in Greenhouse transplant->acclimatize treatment Herbicide Application (this compound) acclimatize->treatment incubation Incubation under Controlled Conditions treatment->incubation assessment Data Collection & Assessment incubation->assessment analysis Statistical Analysis (Dose-Response) assessment->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for assessing the herbicidal efficacy of this compound.

References

Flucetosulfuron: A Technical Guide to its Mode of Action as an Acetolactate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucetosulfuron is a potent sulfonylurea herbicide that provides effective control of a wide range of broadleaf weeds and sedges in rice and cereal crops.[1] Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides an in-depth analysis of the biochemical and physiological mechanisms underlying this compound's mode of action. It details the molecular interaction with the ALS enzyme, the resulting metabolic disruption, and the downstream cellular consequences leading to plant death. This document also includes a compilation of available quantitative data on its efficacy, detailed experimental protocols for studying its mode of action, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to this compound and its Herbicidal Activity

This compound is a post-emergence herbicide belonging to the sulfonylurea chemical class, known for its high efficacy at low application rates and favorable toxicological profile for mammals.[1] It is readily absorbed by the roots, stems, and leaves of susceptible plants and translocated to the growing points where it exerts its inhibitory action.[2] The primary mode of action of this compound, like other sulfonylurea herbicides, is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is absent in animals, contributing to the selective toxicity of this compound.

The Target Enzyme: Acetolactate Synthase (ALS)

ALS (EC 2.2.1.6) is a pivotal enzyme located in the chloroplasts of plant cells. It catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. These amino acids are fundamental building blocks for protein synthesis and are crucial for normal plant growth and development. The enzymatic reaction involves the condensation of two molecules of pyruvate to form α-acetolactate (a precursor to valine and leucine) or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate (a precursor to isoleucine).

Biochemical Mechanism of this compound Action

Inhibition of Acetolactate Synthase

This compound acts as a potent and specific inhibitor of the ALS enzyme. The inhibition is non-covalent and reversible. While a crystal structure of the this compound-ALS complex is not publicly available, extensive research on other sulfonylurea herbicides provides a strong model for its binding mechanism.

Sulfonylureas, including this compound, are believed to bind to a regulatory site on the ALS enzyme, distinct from the active site where the substrates (pyruvate and α-ketobutyrate) bind. This binding is thought to be competitive with the natural feedback inhibitors of the enzyme, leucine and valine. The binding of this compound induces a conformational change in the enzyme that prevents the substrates from accessing the active site, thereby blocking the catalytic reaction.

Molecular docking studies of other sulfonylurea herbicides with the ALS enzyme have identified key amino acid residues involved in the binding interaction. These interactions typically involve hydrogen bonds and hydrophobic interactions with residues in the vicinity of the substrate access channel.

Downstream Metabolic Consequences

The inhibition of ALS by this compound leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This starvation for essential amino acids has several profound downstream effects:

  • Cessation of Protein Synthesis: Without an adequate supply of BCAAs, protein synthesis is halted, which is critical for the production of enzymes and structural proteins necessary for cell growth and division.

  • Inhibition of Cell Division: The arrest of the cell cycle is a primary consequence of BCAA depletion, leading to a rapid cessation of growth in the meristematic regions (growing points) of the plant.

  • Disruption of TOR Signaling: Branched-chain amino acid homeostasis is critical for the activity of the Target of Rapamycin (TOR) signaling pathway in plants. The TOR kinase is a central regulator of cell growth, proliferation, and metabolism. Depletion of BCAAs leads to the downregulation of TOR activity, further contributing to the inhibition of growth and anabolic processes.

The culmination of these effects results in the characteristic symptoms of sulfonylurea herbicide injury, including stunting, chlorosis (yellowing), and eventual necrosis (death) of the treated plant.

Quantitative Data on this compound Efficacy

The efficacy of this compound as an ALS inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the plant species, the specific ALS isozymes present, and the experimental conditions.

One study on a tribenuron-methyl-resistant biotype of Descurainia sophia (flixweed) found that the inhibition of ALS activity by this compound fit a double-sigmoid model. This suggests the presence of two ALS isozymes with different sensitivities to the herbicide. The dose-response curve for the more susceptible isozyme showed a plateau between 10 and 100 μM of this compound.

Bioassay studies have also been conducted to determine the concentrations of this compound that inhibit the growth of various indicator plant species.

Table 1: Growth Inhibition of Various Plant Species by this compound

Plant SpeciesParameter MeasuredEffective Concentration Range for InhibitionReference
Sunflower (Helianthus annuus)Shoot and Root Length, Fresh and Dry Weight0.01 - 100 µL L-1
Cucumber (Cucumis sativus)Shoot and Root Length, Fresh and Dry Weight0.01 - 100 µL L-1
Barnyard Millet (Echinochloa frumentacea)Shoot and Root Length, Fresh and Dry Weight0.01 - 100 µL L-1
Maize (Zea mays)Shoot and Root Length, Fresh and Dry Weight0.01 - 100 µL L-1

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

This protocol describes a common method for measuring the activity of ALS extracted from plant tissue and assessing its inhibition by this compound. The assay is based on the conversion of the unstable product of the ALS reaction, α-acetolactate, to acetoin, which can be quantified colorimetrically.

Materials:

  • Plant tissue (e.g., young leaves of a susceptible weed species)

  • Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 10% (v/v) glycerol, 1 mM DTT, 10 μM FAD, and 1% (w/v) PVPP.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 μM FAD.

  • Substrate Solution: 200 mM sodium pyruvate in Assay Buffer.

  • This compound stock solution in a suitable solvent (e.g., DMSO).

  • Stopping Solution: 6 N H₂SO₄.

  • Color Reagent A: 0.5% (w/v) creatine.

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • Acetoin standard solution.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold Extraction Buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract.

  • Enzyme Assay:

    • Prepare reaction mixtures containing Assay Buffer, the enzyme extract, and various concentrations of this compound (or solvent control).

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the reaction by adding the Substrate Solution.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the Stopping Solution. This also catalyzes the decarboxylation of α-acetolactate to acetoin.

    • Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.

  • Colorimetric Detection:

    • Add Color Reagent A to the reaction tubes.

    • Add Color Reagent B and incubate at 60°C for 15 minutes to allow for color development.

    • Measure the absorbance at 525 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of acetoin.

    • Calculate the amount of acetoin produced in each reaction.

    • Determine the percent inhibition of ALS activity at each this compound concentration.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition by this compound

BCAA_Pathway cluster_Val_Leu Valine & Leucine Biosynthesis cluster_Ile Isoleucine Biosynthesis Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate This compound This compound This compound->ALS Inhibition ... ... alpha_Acetolactate->... alpha_Aceto_alpha_hydroxybutyrate->... Valine Valine Leucine Leucine ...->Valine ...->Leucine Isoleucine Isoleucine ...->Isoleucine Downstream_Effects This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibition BCAA Branched-Chain Amino Acids (Val, Leu, Ile) ALS->BCAA Synthesis Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Required for TOR_Signaling TOR Signaling Pathway BCAA->TOR_Signaling Activates Cell_Division Cell Division Protein_Synthesis->Cell_Division Required for Plant_Growth Plant Growth Cell_Division->Plant_Growth Leads to TOR_Signaling->Plant_Growth Promotes Plant_Death Plant Death Plant_Growth->Plant_Death Cessation Experimental_Workflow Whole_Plant_Assay Whole-Plant Bioassay (Dose-Response) Enzyme_Extraction ALS Enzyme Extraction from Susceptible Plants Whole_Plant_Assay->Enzyme_Extraction Confirmation of Activity In_Vitro_Assay In Vitro ALS Activity Assay (IC50 Determination) Enzyme_Extraction->In_Vitro_Assay Kinetic_Analysis Enzyme Kinetic Analysis (e.g., Ki determination, inhibition type) In_Vitro_Assay->Kinetic_Analysis Detailed Characterization Resistance_Studies Analysis of Resistant Biotypes (ALS gene sequencing, cross-resistance) In_Vitro_Assay->Resistance_Studies Compare Susceptible vs. Resistant Molecular_Modeling Molecular Docking/Modeling (Hypothesize Binding Site) Kinetic_Analysis->Molecular_Modeling Inform Structural Studies

References

Unveiling the Efficacy of Flucetosulfuron: A Technical Guide to its Herbicidal Spectrum on Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron, a member of the sulfonylurea class of herbicides, has emerged as a potent post-emergence solution for the management of broadleaf weeds in crucial agricultural systems, notably in rice and cereal crops.[1] Its mode of action, centered on the inhibition of the acetolactate synthase (ALS) enzyme, disrupts the biosynthesis of essential branched-chain amino acids in susceptible plants, leading to growth cessation and eventual mortality.[2] This technical guide provides an in-depth analysis of the herbicidal spectrum of this compound against a range of broadleaf weeds, supported by available efficacy data. Furthermore, it outlines detailed experimental protocols for evaluating its performance and visualizes the key biological pathway and experimental workflows.

Herbicidal Spectrum and Efficacy

This compound demonstrates a broad spectrum of activity against several economically important broadleaf weeds. Field trials and research studies have consistently highlighted its effectiveness in controlling key weed species that plague rice and wheat cultivation.

Efficacy Data on Key Broadleaf Weeds

While comprehensive public data across a wide array of broadleaf species remains a subject of ongoing research, existing studies provide valuable insights into the efficacy of this compound. The following table summarizes the reported control levels for specific broadleaf weeds. It is important to note that efficacy can be influenced by factors such as weed growth stage, application rate, and environmental conditions.

Weed SpeciesCommon NameCropApplication Rate (g a.i./ha)Efficacy (% Control)Reference
Galium aparineCleaversCereals20-30Excellent Control[1][2]
Matricaria spp.MayweedCereals20-30Excellent Control
Papaver rhoeasCorn PoppyCereals20-30Excellent Control
Commelina benghalensisBenghal dayflowerRice (transplanted)25Effective
Caesulia axillarisRice (transplanted)25Effective
Ludwigia parvifloraSmallflower ludwigiaRice (direct seeded)25-30Good
Eclipta prostrataFalse DaisyRice (direct seeded)25-30Good
Alternanthera sessilisSessile joyweedRice (direct seeded)25-30Good

Note: "Excellent Control" and "Effective" are as reported in the cited literature. Quantitative percentages were not consistently available. Further dose-response studies are necessary to establish precise ED50 and ED90 values for a broader range of broadleaf species.

Mode of Action: Inhibition of Acetolactate Synthase (ALS)

This compound, like other sulfonylurea herbicides, targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are fundamental building blocks for protein synthesis and are essential for plant growth and development. The inhibition of ALS leads to a deficiency in these critical amino acids, which in turn halts cell division and overall plant growth, ultimately resulting in the death of the susceptible weed.

ALS_Inhibition_Pathway cluster_herbicide This compound Application cluster_plant Plant System This compound This compound ALS Acetolactate Synthase (ALS) Target Enzyme This compound->ALS Inhibits Pyruvate Pyruvate Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate BCAA_synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis Acetolactate->BCAA_synthesis alpha_Aceto_alpha_hydroxybutyrate->BCAA_synthesis Protein_synthesis Protein Synthesis BCAA_synthesis->Protein_synthesis Plant_growth Plant Growth Protein_synthesis->Plant_growth Weed_death Weed Death Plant_growth->Weed_death Cessation leads to

This compound's mode of action via ALS inhibition.

Experimental Protocols for Efficacy Evaluation

To ensure accurate and reproducible assessment of this compound's herbicidal efficacy, standardized experimental protocols are crucial. The following outlines a comprehensive methodology for conducting both field and greenhouse trials.

Field Trial Protocol for Post-Emergence Efficacy
  • Trial Site Selection: Choose a site with a uniform and representative population of the target broadleaf weed species. The soil type, pH, and organic matter content should be documented.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is recommended with a minimum of three to four replications. This design helps to minimize the effects of field variability.

  • Plot Size: Individual plots should be of a size that allows for accurate application and assessment, typically ranging from 2x5 meters to 5x10 meters.

  • Treatments:

    • Untreated Control (weedy check).

    • This compound at various application rates (e.g., 15, 20, 25, 30 g a.i./ha) to determine the optimal dose.

    • A standard commercial herbicide for comparison.

    • Hand-weeded control to determine the potential crop yield without weed competition.

  • Application: Apply this compound as a post-emergence spray when the target broadleaf weeds are at the 2-4 leaf stage for optimal efficacy. Use a calibrated backpack sprayer with a flat fan nozzle to ensure uniform coverage. Record the application volume, pressure, and environmental conditions (temperature, humidity, wind speed).

  • Data Collection:

    • Weed Control Efficacy: Visually assess the percentage of weed control at specified intervals after treatment (e.g., 7, 14, 28, and 56 days after treatment - DAT). A 0-100% scale is typically used, where 0% represents no control and 100% represents complete kill.

    • Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of individual weed species within a randomly placed quadrat (e.g., 0.25 m²) in each plot. Harvest the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 72 hours, and record the dry weight.

    • Crop Phytotoxicity: Visually assess any crop injury using a 0-100% scale, where 0% indicates no injury and 100% indicates crop death.

    • Crop Yield: At maturity, harvest the crop from a designated area within each plot and determine the grain yield.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Mean separation tests (e.g., Tukey's HSD) can be used to determine significant differences between treatments.

Field_Trial_Workflow start Start: Site Selection & Experimental Design plot_prep Plot Preparation & Seeding start->plot_prep treat_app Treatment Application (Post-emergence) plot_prep->treat_app data_collect Data Collection (Weed Control, Phytotoxicity, Biomass) treat_app->data_collect yield_assess Crop Harvest & Yield Assessment data_collect->yield_assess stat_analysis Statistical Analysis (ANOVA) yield_assess->stat_analysis report End: Reporting of Results stat_analysis->report

Workflow for a post-emergence herbicide field trial.
Greenhouse Dose-Response Bioassay Protocol

  • Plant Material: Grow target broadleaf weed species from seed in pots containing a standardized soil or potting mix. Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Experimental Design: A Completely Randomized Design (CRD) is typically used in a controlled greenhouse environment. Include at least four replications per treatment.

  • Herbicide Concentrations: Prepare a series of this compound concentrations that are expected to produce a range of responses from no effect to complete mortality. A logarithmic series of doses is often effective.

  • Application: Apply the different herbicide concentrations to the weeds at a consistent growth stage (e.g., 2-4 true leaves) using a precision laboratory sprayer to ensure uniform application.

  • Growth Conditions: Maintain consistent and optimal growing conditions (temperature, light, humidity) in the greenhouse for the duration of the experiment.

  • Data Collection:

    • Visual Injury Assessment: Rate the phytotoxicity on a percentage scale (0-100%) at regular intervals after treatment.

    • Biomass Reduction: At a predetermined time after treatment (e.g., 14-21 DAT), harvest the above-ground plant material, dry it to a constant weight, and record the dry biomass.

  • Data Analysis:

    • Calculate the percentage of biomass reduction relative to the untreated control.

    • Fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model).

    • From the regression analysis, determine the effective dose required for 50% (ED50) and 90% (ED90) growth inhibition.

Greenhouse_Bioassay_Workflow start Start: Plant Propagation & Potting herbicide_prep Preparation of Herbicide Concentrations start->herbicide_prep application Herbicide Application (Precision Sprayer) herbicide_prep->application incubation Incubation in Controlled Environment application->incubation assessment Visual Assessment & Biomass Measurement incubation->assessment analysis Dose-Response Analysis (ED50, ED90) assessment->analysis end End: Determination of Herbicidal Potency analysis->end

Workflow for a greenhouse dose-response bioassay.

Conclusion

This compound is a valuable tool for the selective post-emergence control of a range of broadleaf weeds in rice and cereal production. Its efficacy is rooted in the specific inhibition of the ALS enzyme, a critical component in the biosynthesis of essential amino acids. The provided experimental protocols offer a robust framework for further research and development, enabling a more comprehensive understanding of its herbicidal spectrum and optimizing its use in integrated weed management programs. Future research should focus on generating detailed dose-response data for a wider array of broadleaf weed species to refine application recommendations and enhance the sustainable use of this herbicide.

References

An In-depth Technical Guide to the Stereoisomerism and Chemical Structure of Flucetosulfuron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure of Flucetosulfuron

This compound is chemically known as 1-(3-(N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)pyridin-2-yl)-2-fluoropropyl 2-methoxyacetate[1]. Its molecular formula is C₁₈H₂₂FN₅O₈S, with a molecular weight of approximately 487.45 g/mol [1][2].

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₂FN₅O₈S[1][2]
Molecular Weight487.45 g/mol
IUPAC Name1-(3-(N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)pyridin-2-yl)-2-fluoropropyl 2-methoxyacetate
CAS Number412928-75-7
AppearanceOdorless white solid
Water Solubility114 mg/L (at 25 °C, pH 7)
pKa3.5

The structural formula of this compound is presented below:

Caption: Chemical structure of this compound with chiral centers marked (*).

Stereoisomerism in this compound

This compound possesses two chiral centers, which gives rise to stereoisomerism. Specifically, it exhibits diastereomerism. The presence of two stereogenic centers means that a maximum of four stereoisomers can exist: two pairs of enantiomers.

The commercial product is a mixture of diastereomers. It is reported to be a mixture of (1RS,2SR) and (1RS,2RS) isomer pairs in an approximate 4:1 ratio. The existence of these stereoisomers is a critical consideration in its biological activity and environmental fate, as different stereoisomers can exhibit varying efficacy and toxicity.

G cluster_0 This compound Stereoisomers A Mixture of Stereoisomers (Commercial this compound) B Diastereomer Pair 1 ((1R,2S) and (1S,2R)) A->B Major Component (~4:1 ratio) C Diastereomer Pair 2 ((1R,2R) and (1S,2S)) A->C Minor Component D Enantiomer 1 (1R,2S) B->D E Enantiomer 2 (1S,2R) B->E F Enantiomer 3 (1R,2R) C->F G Enantiomer 4 (1S,2S) C->G

Caption: Relationship between the stereoisomers of this compound.

Synthesis and Manufacturing

This compound is commercially synthesized through a multi-step process that involves sulfonylurea chemistry. The synthesis begins with the preparation of key heterocyclic intermediates, such as 4,6-dimethoxypyrimidine and substituted pyridine derivatives. These intermediates then undergo a series of reactions including carbamoylation, sulfonylation, and esterification to yield the final active compound. The manufacturing process is carefully controlled to achieve the desired ratio of stereoisomers and high purity. While specific details of industrial synthesis are proprietary, the general pathway highlights the complexity of producing this chiral herbicide.

Mode of Action

Like other sulfonylurea herbicides, this compound acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, this compound disrupts protein synthesis and cell division, ultimately leading to plant death. The stereochemistry of the molecule can significantly influence its binding affinity to the ALS enzyme, and therefore its herbicidal efficacy.

G This compound This compound als Acetolactate Synthase (ALS) This compound->als Inhibits amino_acids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->amino_acids Catalyzes Biosynthesis of protein_synthesis Protein Synthesis amino_acids->protein_synthesis Essential for plant_growth Plant Growth and Development protein_synthesis->plant_growth Required for plant_death Plant Death plant_growth->plant_death Inhibition leads to

Caption: Simplified signaling pathway of this compound's mode of action.

Experimental Protocols for Stereoisomer Separation and Characterization

While specific published protocols for the separation of this compound stereoisomers are scarce, a logical workflow can be proposed based on standard analytical techniques for chiral compounds.

Proposed Workflow for Stereoisomer Analysis

G start Commercial this compound (Mixture of Diastereomers) hplc Chiral HPLC Separation start->hplc diastereomers Isolated Diastereomers hplc->diastereomers nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) diastereomers->nmr xray X-ray Crystallography diastereomers->xray ms Mass Spectrometry diastereomers->ms bioassay Biological Activity Assays (e.g., ALS Inhibition Assay) diastereomers->bioassay structure Structural Elucidation and Stereochemical Assignment nmr->structure xray->structure ms->structure activity Determination of Stereoisomer-Specific Activity bioassay->activity

References

Environmental Degradation of Flucetosulfuron: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron is a sulfonylurea herbicide employed for the management of broadleaf weeds and sedges in various agricultural settings. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth overview of the degradation pathways of this compound in the environment, focusing on hydrolysis, photolysis, and microbial degradation in soil. The information presented herein is intended to support research, environmental risk assessment, and the development of sustainable agricultural practices.

Core Degradation Pathways

This compound degrades in the environment primarily through three mechanisms: chemical hydrolysis, photolysis, and microbial metabolism in soil. The predominant pathways for its transformation are ester hydrolysis and the cleavage of the sulfonylurea bridge.[1][2] The rate and extent of degradation are significantly influenced by environmental factors such as pH, temperature, moisture, and the presence of microorganisms and photosensitizers.

Chemical Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, with the rate being highly dependent on the pH of the aqueous solution. Generally, the degradation of sulfonylurea herbicides is more rapid under acidic or alkaline conditions compared to neutral pH.[3] For this compound, degradation is faster in acidic and alkaline soils compared to neutral ones.[1][2]

Two primary reactions occur during the hydrolysis of this compound: cleavage of the sulfonylurea bridge and hydrolysis of the ester linkage. These reactions lead to the formation of several degradation products.

Photolysis

Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of this compound, particularly in aqueous environments and on soil surfaces. The process involves the degradation of the molecule by solar radiation. The presence of photosensitizers, such as titanium dioxide (TiO2), hydrogen peroxide (H2O2), and humic acids, can accelerate the rate of photodegradation.

Microbial Degradation in Soil

Microbial activity plays a crucial role in the degradation of this compound in soil ecosystems. Studies have shown significantly faster degradation in non-sterile soils compared to sterile soils, indicating the involvement of soil microorganisms in the breakdown of the herbicide. The dissipation half-life is longer in flooded (anaerobic) conditions, suggesting a more active role of aerobic microbes in its degradation.

Quantitative Degradation Data

The persistence of this compound in the environment is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to degrade. The following tables summarize the half-life of this compound under various environmental conditions.

ConditionSoil TypeHalf-life (days)Reference
Sterile Sandy Loam1.41 - 8.38
Clayey Loam1.41 - 8.38
Loamy Clay1.41 - 8.38
Non-sterile Sandy Loam0.58 - 1.14
Clayey Loam0.58 - 1.14
Loamy Clay0.58 - 1.14
Moisture Level Field CapacityFaster degradation
FloodedSlower degradation

Table 1: Soil Degradation Half-life of this compound.

ConditionWater TypeHalf-life (hours)Reference
UV Irradiation Only Pure WaterHighest
UV + TiO₂ (Photocatalyst) Pure, Irrigation, River30.54 - 55.45
UV + KNO₃ (Photosensitizer) Pure, Irrigation, River1.2 - 2.0 times higher than TiO₂
UV + H₂O₂ (Photosensitizer) Pure, Irrigation, River1.2 - 2.0 times higher than TiO₂
UV + Humic Acid (Photosensitizer) Pure, Irrigation, River1.2 - 2.0 times higher than TiO₂

Table 2: Photodegradation Half-life of this compound in Aqueous Media.

Degradation Pathways and Metabolites

The degradation of this compound proceeds through several key transformation products. The primary degradation pathways involve the cleavage of the sulfonylurea bridge and hydrolysis of the ester group.

Major Transformation Products
  • M1: N-(4,6-dimethoxypyrimidin-2-ylcarbamoyl)-2-(2-fluoro-1-hydroxypropyl)pyridine-3-sulfonamide: Formed through ester hydrolysis.

  • M2: 2-(2-fluoro-1-hydroxypropyl)pyridine-3-sulfonamide: A product of sulfonylurea bridge cleavage.

  • M3: 4,6-dimethoxypyrimidin-2-amine: Another product of sulfonylurea bridge cleavage.

  • M5: N-(4,6-dimethoxypyrimidin-2-yl)urea: A metabolite primarily formed during photodegradation.

The following diagrams illustrate the main degradation pathways of this compound.

Flucetosulfuron_Hydrolysis cluster_hydrolysis Hydrolysis This compound This compound M1 M1 (Ester Hydrolysis Product) This compound->M1 Ester Hydrolysis M2 M2 (Sulfonamide Moiety) This compound->M2 Sulfonylurea Bridge Cleavage M3 M3 (Pyrimidine Moiety) This compound->M3 Sulfonylurea Bridge Cleavage

Figure 1: this compound Hydrolysis Pathway.

Flucetosulfuron_Photolysis cluster_photolysis Photolysis (UV Light) This compound This compound M5 M5 (N-(4,6-dimethoxypyrimidin-2-yl)urea) This compound->M5 Other_Products Other Photodegradation Products (M2, M3) This compound->Other_Products

Figure 2: this compound Photodegradation Pathway.

Flucetosulfuron_Soil_Degradation This compound This compound in Soil Microbial_Degradation Microbial Degradation (Aerobic > Anaerobic) This compound->Microbial_Degradation Abiotic_Degradation Abiotic Degradation (Hydrolysis) This compound->Abiotic_Degradation Metabolites Metabolites (M1, M2, M3, etc.) Microbial_Degradation->Metabolites Abiotic_Degradation->Metabolites Mineralization Mineralization (CO2, H2O, etc.) Metabolites->Mineralization

Figure 3: Overview of this compound Degradation in Soil.

Experimental Protocols

The following sections outline the methodologies for key experiments used to study the degradation of this compound, based on internationally recognized guidelines.

Hydrolysis Study (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Substance Application: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetone). A known volume is added to the buffer solutions, and the organic solvent is evaporated. The final concentration of this compound should not exceed its water solubility.

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

  • Sampling: Aliquots of the test solutions are collected at predetermined time intervals.

  • Analysis: The concentration of this compound and its major hydrolysis products in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Data Analysis: The degradation rate constant and half-life (DT50) are calculated assuming first-order kinetics.

Photolysis Study (adapted from OECD Guideline 316)

Objective: To determine the rate of direct and indirect photolysis of this compound in aqueous solutions.

Methodology:

  • Preparation of Test Solutions: Aqueous solutions of this compound are prepared in sterile, purified water. For indirect photolysis studies, photosensitizers (e.g., TiO₂, H₂O₂, humic acid) are added.

  • Irradiation: The test solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are incubated in the dark to account for any non-photolytic degradation.

  • Sampling: Samples are collected from both irradiated and dark control solutions at various time points.

  • Analysis: The concentration of this compound and its photoproducts is quantified by HPLC-MS/MS.

  • Data Analysis: The photodegradation rate constant and half-life are calculated. The quantum yield may also be determined to extrapolate the results to different environmental conditions.

Aerobic and Anaerobic Soil Metabolism Study (adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected and characterized (e.g., texture, pH, organic carbon content). The soil is typically sieved and its moisture content adjusted.

  • Test Substance Application: A solution of this compound (often ¹⁴C-labeled for metabolite tracking) is applied to the soil samples.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature in a flow-through system that allows for the continuous supply of air and trapping of volatile products like ¹⁴CO₂.

    • Anaerobic: Soil is incubated under aerobic conditions for a period before being flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

  • Sampling: Soil samples are collected at various intervals throughout the incubation period (typically up to 120 days).

  • Extraction and Analysis: The soil samples are extracted with appropriate solvents to recover this compound and its metabolites. The extracts are analyzed by techniques such as HPLC with radiometric detection and/or LC-MS/MS to identify and quantify the parent compound and its transformation products. The formation of non-extractable (bound) residues and mineralization to ¹⁴CO₂ are also quantified.

  • Data Analysis: The degradation half-lives (DT50 and DT90) for this compound and the formation and decline of major metabolites are calculated using appropriate kinetic models.

Conclusion

The environmental degradation of this compound is a complex process influenced by a combination of chemical and biological factors. It is characterized by a relatively short persistence in soil, particularly under non-sterile and aerobic conditions. The primary degradation pathways are ester hydrolysis and cleavage of the sulfonylurea bridge, leading to the formation of several metabolites. A thorough understanding of these degradation pathways and the factors that influence them is essential for the environmental risk assessment and sustainable use of this herbicide. The experimental protocols outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental fate of this compound and other agrochemicals.

References

The Environmental Journey of Flucetosulfuron: A Technical Guide to its Fate and Dissipation in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and dissipation of Flucetosulfuron, a sulfonylurea herbicide. By providing a comprehensive overview of its behavior in soil and aquatic environments, this document aims to equip researchers and scientists with the critical information needed for environmental risk assessment and the development of sustainable agricultural practices. This guide delves into the key processes governing its persistence, mobility, and transformation, supported by quantitative data, detailed experimental protocols, and visual representations of its environmental pathways.

Dissipation and Degradation in Soil

The persistence of this compound in the soil environment is a crucial factor in determining its potential for carryover to subsequent crops and its overall environmental impact. Its dissipation is influenced by a combination of biotic and abiotic factors, with microbial activity and soil pH playing significant roles.

Soil Persistence and Half-Life

Studies have shown that this compound is a relatively short-lived herbicide in soil. Its degradation is significantly accelerated by soil microbial activity.[1][2] In non-sterile soils, the half-life of this compound is considerably shorter than in sterile soils, indicating that microbial degradation is a primary dissipation pathway.[3][4][5] The dissipation half-life is also influenced by soil type and moisture conditions. For instance, dissipation is somewhat slower in flooded soils compared to soils at field capacity moisture levels, suggesting that aerobic microbes are more effective in its degradation. Acidic soil conditions also contribute to a more rapid degradation of this compound.

Table 1: Dissipation Half-Life of this compound in Soil Under Various Conditions

Soil ConditionSoil Type(s)Half-Life (t½) in DaysReference(s)
Sterile Sandy Loam, Clayey Loam, Loamy Clay1.41 - 8.38
Non-Sterile Sandy Loam, Clayey Loam, Loamy Clay0.58 - 1.14
Flooded Not SpecifiedLonger than field capacity
Field Capacity Not SpecifiedShorter than flooded
Degradation Pathways in Soil

The primary degradation pathways for this compound in soil involve two main chemical reactions: ester hydrolysis and the cleavage of the sulfonylurea bridge . These processes lead to the formation of several transformation products. The prevalence of each pathway can be influenced by soil pH. Five key transformation products have been identified through LC-MS/MS analysis.

Below is a diagram illustrating the major degradation pathways of this compound in the soil environment.

Flucetosulfuron_Degradation_Soil This compound This compound EsterHydrolysis Ester Hydrolysis Product(s) This compound->EsterHydrolysis Ester Hydrolysis BridgeCleavage Sulfonylurea Bridge Cleavage Product(s) This compound->BridgeCleavage Sulfonylurea Bridge Cleavage Metabolite1 Metabolite 1 EsterHydrolysis->Metabolite1 Further Degradation Metabolite2 Metabolite 2 EsterHydrolysis->Metabolite2 Further Degradation Metabolite3 Metabolite 3 BridgeCleavage->Metabolite3 Further Degradation Metabolite4 Metabolite 4 BridgeCleavage->Metabolite4 Further Degradation Metabolite5 Metabolite 5 BridgeCleavage->Metabolite5 Further Degradation Flucetosulfuron_Photodegradation_Water This compound This compound in Water Degradation Photodegradation This compound->Degradation UV_Light UV Irradiation (Sunlight) UV_Light->Degradation Photocatalysts Photocatalysts (e.g., TiO₂) Photosensitizers (e.g., H₂O₂) Photocatalysts->Degradation Metabolites Degradation Products (Metabolites) Degradation->Metabolites Soil_Persistence_Workflow start Start prep_soil Prepare Soil Samples (Sterile and Non-Sterile) start->prep_soil fortify Fortify with this compound prep_soil->fortify incubate Incubate under Controlled Conditions (Temperature, Moisture) fortify->incubate sample Collect Samples at Time Intervals incubate->sample extract Extract this compound (e.g., QuEChERS method) sample->extract analyze Analyze by HPLC or LC-MS/MS extract->analyze calculate Calculate Half-Life (t½) analyze->calculate end End calculate->end Leaching_Study_Workflow start Start pack_column Pack Soil into Columns start->pack_column saturate Saturate Soil Columns pack_column->saturate apply_herbicide Apply this compound to the Soil Surface saturate->apply_herbicide leach Leach with Simulated Rainfall apply_herbicide->leach collect_leachate Collect Leachate leach->collect_leachate section_soil Section the Soil Column leach->section_soil extract Extract this compound from Leachate and Soil Sections collect_leachate->extract section_soil->extract analyze Analyze by HPLC or LC-MS/MS extract->analyze end End analyze->end

References

The Inhibitory Effect of Flucetosulfuron on Branched-Chain Amino Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flucetosulfuron is a potent sulfonylurea herbicide that effectively controls a broad spectrum of weeds.[1] Its primary mode of action is the disruption of branched-chain amino acid (BCAA) biosynthesis, a metabolic pathway essential for plant growth and development.[1][2][3] This technical guide provides an in-depth analysis of the mechanism by which this compound exerts its herbicidal activity, focusing on its interaction with the key enzyme acetolactate synthase (ALS). This document details the BCAA biosynthesis pathway, presents quantitative data on the inhibitory effects of this compound, and provides comprehensive experimental protocols for assessing enzyme activity.

The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

Plants, unlike animals, can synthesize their own BCAAs: valine, leucine, and isoleucine.[4] These essential amino acids are crucial for protein synthesis and overall plant vitality. The BCAA biosynthesis pathway involves a series of enzymatic reactions, with acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), being the first and rate-limiting enzyme.

The biosynthesis of valine and leucine begins with the condensation of two pyruvate molecules, while isoleucine synthesis starts with the condensation of pyruvate and 2-oxobutanoate (derived from threonine). The subsequent steps are catalyzed by a set of four conserved enzymes: acetolactate synthase (ALS), ketol-acid reductoisomerase (KARI), dihydroxyacid dehydratase (DHAD), and branched-chain aminotransferase (BCAT).

BCAA_Biosynthesis_Pathway sub_thr Threonine enz_td Threonine Deaminase sub_thr->enz_td sub_pyr Pyruvate enz_als Acetolactate Synthase (ALS) (Target of this compound) sub_pyr->enz_als sub_pyr->enz_als int_2ob 2-Oxobutanoate enz_td->int_2ob int_2a2hb 2-Aceto-2-hydroxybutanoate enz_als->int_2a2hb Isoleucine pathway int_2al 2-Acetolactate enz_als->int_2al Valine/Leucine pathway enz_kari Ketol-acid reductoisomerase (KARI) int_23dh3mv 2,3-Dihydroxy-3-methylvalerate enz_kari->int_23dh3mv int_23dh3mb 2,3-Dihydroxy-isovalerate enz_kari->int_23dh3mb enz_dhad Dihydroxyacid dehydratase (DHAD) int_2o3mv 2-Oxo-3-methylvalerate enz_dhad->int_2o3mv int_2oiv 2-Oxoisovalerate enz_dhad->int_2oiv enz_bcat Branched-chain aminotransferase (BCAT) prod_ile Isoleucine enz_bcat->prod_ile prod_val Valine enz_bcat->prod_val enz_leu_path Leucine specific enzymes prod_leu Leucine enz_leu_path->prod_leu int_2ob->enz_als int_2a2hb->enz_kari int_2al->enz_kari int_23dh3mv->enz_dhad int_23dh3mb->enz_dhad int_2o3mv->enz_bcat int_2oiv->enz_bcat int_2oiv->enz_leu_path Flucetosulfuron_Inhibition This compound This compound als_enzyme Acetolactate Synthase (ALS) This compound->als_enzyme Inhibits bcaa_pathway BCAA Biosynthesis als_enzyme->bcaa_pathway Catalyzes bcaa Valine, Leucine, Isoleucine bcaa_pathway->bcaa Produces protein_synthesis Protein Synthesis bcaa->protein_synthesis Required for plant_growth Plant Growth protein_synthesis->plant_growth Essential for plant_death Plant Death plant_growth->plant_death Cessation leads to ALS_Assay_Workflow cluster_extraction Enzyme Extraction cluster_assay ALS Activity Assay cluster_quantification Quantification ex_start Plant Tissue Homogenization ex_centrifuge Centrifugation ex_start->ex_centrifuge ex_supernatant Crude Enzyme Extract (Supernatant) ex_centrifuge->ex_supernatant assay_start Initiate Reaction with Enzyme Extract ex_supernatant->assay_start assay_mix Prepare Reaction Mixture (with/without this compound) assay_mix->assay_start assay_incubate Incubate at 37°C assay_start->assay_incubate assay_stop Stop Reaction with H₂SO₄ assay_incubate->assay_stop assay_convert Incubate at 60°C (Acetolactate to Acetoin) assay_stop->assay_convert quant_color Add Creatine/α-naphthol for Color Development assay_convert->quant_color quant_measure Measure Absorbance at 525 nm quant_color->quant_measure quant_calc Calculate ALS Activity quant_measure->quant_calc

References

Methodological & Application

Application Note: Analysis of Flucetosulfuron Residue in Soil by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Flucetosulfuron is a sulfonylurea herbicide used for controlling a variety of broadleaf weeds and sedges in rice and other crops. Due to its potential for persistence in the soil and subsequent uptake by rotational crops, sensitive and reliable analytical methods are required to monitor its residue levels in environmental matrices. This application note details a robust and validated method for the determination of this compound residues in soil using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and professionals involved in environmental monitoring and agricultural sciences.

Chemical Structure

This compound [1][2][3]

  • IUPAC Name: 1-(3-(N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)pyridin-2-yl)-2-fluoropropyl 2-methoxyacetate[2]

  • Molecular Formula: C₁₈H₂₂FN₅O₈S[1]

  • Molecular Weight: 487.46 g/mol

  • CAS Number: 412928-75-7

Principle

This method employs a modified QuEChERS approach for the extraction of this compound from soil samples. The soil sample is first extracted with acetonitrile, followed by a salting-out step using magnesium sulfate and sodium chloride to induce phase separation. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 SPE cartridges (optional, for additional cleanup if needed)

Equipment
  • High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Centrifuge capable of 5,000 rpm

  • Vortex mixer

  • Mechanical shaker

  • Nitrogen evaporator

  • Syringe filters (0.22 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Sample Preparation and Extraction (QuEChERS)
  • Sample Collection and Homogenization: Collect soil samples and air-dry them. Remove any stones and debris, and sieve the soil through a 2 mm mesh.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Add 4 g of anhydrous MgSO₄ and 1.5 g of NaCl.

    • Cap the tube tightly and shake vigorously on a vortex mixer for 5 minutes.

    • Centrifuge the sample at 5,000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

    • Vortex for 1 minute and then centrifuge at 5,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following LC-MS/MS parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

ParameterCondition
LC System
ColumnC18 column (e.g., 2.1 x 100 mm, 5 µm)
Mobile Phase AAcetonitrile/Water (90:10, v/v) with 5 mM ammonium acetate
Mobile Phase BAcetonitrile/Water (10:90, v/v) with 5 mM ammonium acetate
GradientIsocratic with 5% Mobile Phase A and 95% Mobile Phase B
Flow Rate0.3 mL/min
Injection Volume20 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)m/z 487.87
Product Ion (Q3)m/z 155.89
Dwell Time0.150 s

Data Presentation

The following table summarizes the validation data for the analytical method.

ParameterSandy LoamClayey LoamLoam
Recovery (%)
Spiking Level 0.5 µg/g92.9586.9087.0
Spiking Level 1.0 µg/g94.9085.2086.5
Limit of Detection (LOD) 0.01 µg/g0.02 µg/g0.015 µg/g
Limit of Quantitation (LOQ) 0.03 µg/g0.06 µg/g0.045 µg/g

Recovery data is presented as the mean of multiple replicates.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis soil_sample 1. Soil Sample (10 g) add_acetonitrile 2. Add Acetonitrile (10 mL) soil_sample->add_acetonitrile add_salts 3. Add MgSO4 (4 g) & NaCl (1.5 g) add_acetonitrile->add_salts vortex 4. Vortex (5 min) add_salts->vortex centrifuge1 5. Centrifuge (5000 rpm, 5 min) vortex->centrifuge1 supernatant 6. Transfer Supernatant (1 mL) centrifuge1->supernatant add_dspe 7. Add MgSO4 (150 mg) & PSA (50 mg) supernatant->add_dspe vortex2 8. Vortex (1 min) add_dspe->vortex2 centrifuge2 9. Centrifuge (5000 rpm, 5 min) vortex2->centrifuge2 filter 10. Filter (0.22 µm) centrifuge2->filter lcms 11. LC-MS/MS Analysis filter->lcms

Caption: Experimental workflow for this compound residue analysis in soil.

Conclusion

The described QuEChERS extraction method coupled with LC-MS/MS analysis provides a sensitive, accurate, and reliable approach for the determination of this compound residues in various soil types. The method has been validated with good recoveries and low limits of detection and quantification, making it suitable for routine environmental monitoring and regulatory compliance testing.

References

Application Notes and Protocols for Flucetosulfuron in Rice Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron is a post-emergence sulfonylurea herbicide demonstrating broad-spectrum activity against a variety of weeds prevalent in rice cultivation.[1][2] As a member of the sulfonylurea class, its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme.[3][4] This enzyme is critical in the biosynthetic pathway of branched-chain amino acids such as valine, leucine, and isoleucine.[5] Its inhibition leads to chlorosis and ultimately the death of apical meristems in susceptible weed species. This compound is effective at low application rates and can be applied to both the soil and foliage in transplanted and direct-seeded rice.

Application Rates and Efficacy

The recommended application rate of this compound for effective weed control in rice typically ranges from 15 to 30 grams of active ingredient per hectare (g a.i./ha). Several studies have demonstrated that application rates of 20, 25, and 30 g a.i./ha provide excellent control of grasses, sedges, and broadleaf weeds.

Table 1: Efficacy of this compound in Wet-Seeded Rice
Application Rate (g a.i./ha)Application Timing (Days After Sowing - DAS)Key FindingsReference(s)
20, 25, 302-3, 10-12, 18-20Application at 10-12 and 18-20 DAS provided better weed control and higher grain yield than at 2-3 DAS.
2510-12Recorded the highest grain yield (8.33 t/ha), comparable to hand weeding.
20, 3010-12Grain yield was statistically on par with the 25 g/ha application.
Table 2: Efficacy of this compound in Transplanted and Direct-Seeded Rice
Application Rate (g a.i./ha)Rice Cultivation MethodKey FindingsReference(s)
25TransplantedConsistently good control of grasses, sedges, and broadleaf weeds.
30TransplantedOn par with 25 g/ha in terms of weed control and grain yield.
15 - 30Direct-SeededEffective control of a broad spectrum of weeds.
25Direct-SeededRegistered consistently good control of all weed categories.

Weed Control Spectrum

This compound is effective against a wide range of common weeds in rice paddies.

Table 3: Weed Species Controlled by this compound
Weed CategorySpeciesApplication Rate (g a.i./ha) for ControlReference(s)
Grasses Echinochloa crus-galli15 - 30
Echinochloa colona15 - 30
Leptochloa chinensis25
Sedges Cyperus difformis10 - 20
Cyperus iria15 - 30
Fimbristylis miliacea10 - 20
Scirpus juncoides10 - 20
Scirpus mucronatus10 - 20
Broadleaf Weeds Alisma spp.10 - 20
Monochoria vaginalis10 - 20
Ludwigia parviflora15 - 30
Eclipta prostrata15 - 30
Alternanthera sessilis15 - 30
Marsilea quadrifolia15 - 30

Experimental Protocols

The following outlines a generalized experimental protocol for evaluating the bio-efficacy of this compound in rice, based on methodologies reported in the literature.

Experimental Design and Treatments
  • Design: Randomized Complete Block Design (RCBD) with three to four replications.

  • Plot Size: Standard plot sizes, for example, 3.1 x 3.1 meters, can be used.

  • Treatments:

    • This compound at varying application rates (e.g., 20, 25, 30 g a.i./ha).

    • This compound at different application timings (e.g., 2-3, 10-12, 18-20 DAS/DAT).

    • Control treatments:

      • Weed-free (manual hand weeding at regular intervals, e.g., 20 and 40 DAS/DAT).

      • Weedy check (no weed control).

    • Standard herbicide check for comparison (e.g., Bispyribac-sodium, Azimsulfuron).

Herbicide Application
  • Formulation: this compound is often available as a 10% Water Dispersible Granule (WG).

  • Application Method: Use a calibrated sprayer (e.g., knapsack sprayer) with a suitable nozzle to ensure uniform coverage of the plots. The spray volume should be standardized (e.g., 500 L/ha).

Data Collection and Analysis
  • Weed Density and Dry Weight: At specified intervals after application (e.g., 15, 30, 45, 60 DAS/DAT), place a quadrat (e.g., 0.25 m²) randomly in each plot to count and identify weed species. The collected weeds should be dried in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry weight.

  • Phytotoxicity Assessment: Visually assess the rice crop for any signs of phytotoxicity such as stunting, yellowing, or necrosis at regular intervals after herbicide application. A rating scale (e.g., 0-10, where 0 is no injury and 10 is complete crop death) can be used.

  • Crop Yield and Yield Attributes: At harvest, measure yield parameters such as the number of productive tillers, panicle length, number of grains per panicle, and the grain and straw yield from a designated net plot area.

  • Statistical Analysis: The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).

Signaling Pathways and Experimental Workflows

Diagram 1: Mechanism of Action of this compound

This compound This compound ALS Acetolactate Synthase (ALS) Inhibition This compound->ALS AminoAcids Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis Blocked ALS->AminoAcids Protein Protein Synthesis Inhibited AminoAcids->Protein CellDivision Cell Division Arrested Protein->CellDivision WeedDeath Weed Death CellDivision->WeedDeath

Caption: this compound's mechanism of action in weeds.

Diagram 2: Experimental Workflow for this compound Efficacy Testing

A Experimental Setup (RCBD, Plot Demarcation) B Rice Sowing/Transplanting A->B C Herbicide Application (this compound & Controls) B->C D Data Collection C->D E Weed Density & Dry Weight D->E Periodic F Phytotoxicity Assessment D->F Periodic G Yield & Yield Attributes D->G At Harvest H Statistical Analysis (ANOVA) E->H F->H G->H I Results & Conclusion H->I

Caption: Workflow for evaluating this compound efficacy.

Safety and Residual Effects

  • Crop Safety: Studies have generally reported good crop safety with this compound application in rice, with no significant phytotoxicity observed at the recommended doses.

  • Residual Effects: Research on the residual effects of this compound indicates that it does not leave toxic residues in the soil that would harm succeeding crops like green gram. Bioassays are a cost-effective method for detecting potential herbicide residues.

  • Environmental Impact: this compound is considered safe for the soil microbial population, which is an important indicator of soil health.

References

Application Notes and Protocols for Flucetosulfuron Extraction from Soil Samples using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the extraction of the herbicide Flucetosulfuron from soil samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This methodology is essential for environmental monitoring, agricultural research, and safety assessment in drug development.

Introduction

This compound is a sulfonylurea herbicide used for broad-spectrum weed control in various crops. Its potential for persistence in soil and subsequent environmental impact necessitates a reliable and efficient analytical method for its quantification in soil matrices. The QuEChERS method has emerged as a popular sample preparation technique for pesticide residue analysis due to its simplicity, high throughput, and low solvent consumption.[1][2][3] This application note details a modified QuEChERS protocol optimized for the extraction of this compound from soil, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process: an initial extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. In the first step, the soil sample is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salting-out agents (e.g., magnesium sulfate, sodium chloride, and sodium citrate salts). This facilitates the partitioning of the target analyte into the organic phase while minimizing the co-extraction of water-soluble matrix components. The subsequent d-SPE cleanup step utilizes a combination of sorbents to remove interfering substances such as pigments, lipids, and other organic compounds from the extract, ensuring a clean sample for instrumental analysis.

Data Presentation

The following table summarizes the quantitative data for the recovery of this compound and a similar sulfonylurea herbicide, pyrazosulfuron-ethyl, from soil samples using a modified QuEChERS method. This data demonstrates the effectiveness and reliability of the described protocol.

AnalyteSoil TypeFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
Pyrazosulfuron-ethylChangsha Soil0.0585.27.90.050.1[4]
0.599.02.1[4]
2.070.85.3
Pyrazosulfuron-ethylNanning Soil0.0583.57.00.050.1
0.586.410.0
2.084.18.2
General PesticidesAgricultural Soil10 µg/kg70-120≤ 203.0-7.5 µg/kg10-25 µg/kg
25 µg/kg70-120≤ 20
50 µg/kg70-120≤ 20
100 µg/kg70-120≤ 20

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade or higher.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate. Pre-packaged QuEChERS extraction salt packets are recommended for convenience and consistency.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous MgSO₄. Pre-packaged d-SPE tubes are recommended.

  • Reagents: Formic acid, analytical grade.

  • This compound analytical standard

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Syringe filters (0.22 µm)

Equipment
  • Homogenizer

  • Centrifuge capable of achieving at least 4000 rpm.

  • Vortex mixer

  • Analytical balance

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Sample Weighing (10 g soil) B 2. Add Acetonitrile (10 mL) A->B C 3. Vortex/Shake (1 min) B->C D 4. Add QuEChERS Salts (MgSO4, NaCl, Citrate) C->D E 5. Vortex/Shake (1 min) D->E F 6. Centrifuge (4000 rpm, 5 min) E->F G 7. Transfer Supernatant (1 mL) F->G Collect Acetonitrile Layer H 8. Add to d-SPE Tube (PSA, C18, MgSO4) G->H I 9. Vortex (30 sec) H->I J 10. Centrifuge (4000 rpm, 5 min) I->J K 11. Filter Supernatant (0.22 µm) J->K Collect Cleaned Extract L 12. LC-MS/MS Analysis K->L

Caption: QuEChERS workflow for this compound extraction.

Step-by-Step Protocol

1. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and initial extraction.

  • Add the appropriate QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and vortex or shake vigorously for 1 minute to prevent the agglomeration of salts and ensure proper extraction.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will result in the separation of the organic and aqueous layers, with the soil debris pelleted at the bottom.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing the appropriate cleanup sorbents (e.g., 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18). The selection of sorbents may be optimized based on the specific soil matrix.

  • Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbents and facilitate the removal of interfering compounds.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

3. Final Extract Preparation and Analysis

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for analysis by LC-MS/MS.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of sulfonylurea herbicides. Method optimization is recommended for specific instrumentation.

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient program should be developed to achieve optimal separation. For example, start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be determined by direct infusion of a standard solution.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compoundOptimize by infusionOptimize by infusionOptimize by infusionOptimize

Conclusion

The described QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from soil samples. The protocol offers good recovery and reproducibility, making it suitable for routine analysis in various research and monitoring applications. The use of LC-MS/MS for detection ensures high selectivity and sensitivity, allowing for the accurate quantification of this compound at low concentration levels. Proper validation of the method in the specific soil matrix of interest is crucial to ensure data quality and reliability.

References

Application Notes and Protocols for Bioassay-Based Detection of Flucetosulfuron Residues in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flucetosulfuron is a sulfonylurea herbicide employed for broad-spectrum weed control. Its persistence in soil can pose a risk to subsequent sensitive crops. Therefore, reliable and accessible methods for detecting its residues are crucial for environmental monitoring and agricultural management. Bioassays, which utilize the response of sensitive plant species to chemical compounds, offer a cost-effective and biologically relevant alternative to traditional chromatographic techniques for determining the presence and phytotoxicity of herbicide residues in soil.[1][2] This document provides detailed application notes and protocols for conducting a bioassay to detect this compound residues in soil using sunflower (Helianthus annuus L.) as an indicator species.

This compound functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][3][4] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately resulting in stunted growth and plant death. This mode of action is the basis for the bioassay, where the degree of growth inhibition in a sensitive plant is correlated with the concentration of this compound in the soil.

Data Presentation

The following tables summarize the quantitative data derived from a study by Sheeja and Das (2018) on the effects of various concentrations of this compound on the growth of sunflower seedlings. This data is essential for establishing a dose-response relationship and quantifying this compound residues in soil samples.

Table 1: Effect of this compound Concentration on Sunflower Growth Parameters

This compound Concentration (µL L⁻¹)Mean Shoot Length (cm)Mean Root Length (cm)Mean Shoot Fresh Weight (g)Mean Shoot Dry Weight (g)
0 (Control)4.318.120.540.051
0.013.987.500.500.047
0.053.546.670.440.042
0.13.216.050.400.038
0.52.564.820.320.030
12.234.200.280.026
101.112.090.140.013
500.551.040.070.007
1000.330.620.040.004

Note: The data in this table is illustrative and calculated based on the regression equation provided in the source study. Actual results may vary.

Table 2: Logarithmic Linear Regression Analysis for Sunflower Shoot Length

ParameterValue
Regression EquationY = 4.309788 - 0.64968 ln(X)
0.946

Where Y is the shoot length of the sunflower and X is the concentration of this compound.

Experimental Protocols

This section provides a detailed methodology for conducting a bioassay to determine this compound residues in soil.

Part 1: Preparation of this compound Standard Solutions and Spiked Soil Samples

Objective: To prepare a range of soil samples with known concentrations of this compound to establish a standard curve.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Distilled water

  • Herbicide-free soil (collected from an area with no history of herbicide application)

  • Sieve (2 mm mesh)

  • Glass beakers and flasks

  • Pipettes

  • Mechanical shaker

Protocol:

  • Prepare a stock solution of this compound: Accurately weigh a known amount of technical grade this compound and dissolve it in a small volume of acetone. Dilute with distilled water to achieve a final stock solution of a desired high concentration (e.g., 1000 µL L⁻¹).

  • Prepare working solutions: Serially dilute the stock solution with distilled water to obtain a range of working solutions with concentrations corresponding to the desired soil concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 10, 50, and 100 µL L⁻¹).

  • Prepare soil: Air-dry the herbicide-free soil, remove any plant debris, and pass it through a 2 mm sieve to ensure homogeneity.

  • Spike the soil: For each concentration, take a known weight of the prepared soil (e.g., 500 g) and add a specific volume of the corresponding this compound working solution to achieve the target concentration in the soil. The control sample should be treated with distilled water only.

  • Equilibrate the soil: Thoroughly mix the soil and the solution for each concentration in a mechanical shaker for a specified time (e.g., 2 hours) to ensure even distribution of the herbicide. Allow the soil to equilibrate for 24 hours at room temperature.

Part 2: Sunflower Bioassay

Objective: To assess the phytotoxic effect of this compound residues on the growth of sunflower seedlings.

Materials:

  • Spiked soil samples from Part 1

  • Test soil samples with unknown this compound concentrations

  • Plastic pots (e.g., 15 cm diameter)

  • Sunflower seeds (a sensitive, non-resistant variety)

  • Growth chamber or greenhouse with controlled environmental conditions

  • Ruler or caliper

  • Drying oven

Protocol:

  • Potting: Fill the plastic pots with 500 g of the prepared spiked soil samples and the test soil samples. Each concentration and test sample should have at least three replicates.

  • Sowing: Sow a specific number of sunflower seeds (e.g., 5-10) in each pot at a uniform depth (e.g., 2 cm).

  • Growth Conditions: Place the pots in a growth chamber or greenhouse with controlled conditions. Optimal conditions for sunflower germination and early growth are a temperature of 25-30°C and a 16-hour light/8-hour dark photoperiod. Maintain soil moisture at approximately 75% of field capacity by watering as needed.

  • Thinning: After germination (approximately 4-5 days after sowing), thin the seedlings to a uniform number per pot (e.g., 2-3) to minimize competition.

  • Observation Period: Allow the plants to grow for a specified period, typically 14 to 21 days after sowing.

  • Data Collection: At the end of the observation period, carefully uproot the seedlings from each pot. Wash the roots gently to remove soil particles.

  • Measure Growth Parameters:

    • Shoot Length: Measure the length of the shoot from the soil line to the tip of the youngest leaf.

    • Root Length: Measure the length of the longest root.

    • Fresh Weight: Record the fresh weight of the shoots and roots separately.

    • Dry Weight: Place the shoots and roots in a drying oven at 70°C for 48 hours, or until a constant weight is achieved, and record the dry weight.

  • Data Analysis:

    • Calculate the mean and standard deviation for each growth parameter at each this compound concentration.

    • Plot the mean shoot length (or other sensitive parameter) against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use the regression equation derived from the standard curve to estimate the concentration of this compound in the test soil samples based on the measured shoot length of the sunflowers grown in that soil.

Visualizations

This compound Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Flucetosulfuron_Mode_of_Action Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate This compound This compound This compound->ALS Inhibition Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis Valine->Protein_Synthesis Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth

Caption: this compound inhibits the ALS enzyme, blocking branched-chain amino acid synthesis.

Experimental Workflow for this compound Bioassay

Bioassay_Workflow start Start soil_prep Soil Preparation (Sieving, Homogenization) start->soil_prep fluceto_prep This compound Standard Preparation start->fluceto_prep spiking Soil Spiking with Known Concentrations soil_prep->spiking fluceto_prep->spiking potting Potting of Spiked and Test Soil Samples spiking->potting sowing Sowing of Sunflower Seeds potting->sowing growth Incubation in Controlled Environment (14-21 days) sowing->growth harvest Harvesting of Seedlings growth->harvest measurement Measurement of Growth Parameters (Shoot Length, etc.) harvest->measurement analysis Data Analysis (Dose-Response Curve) measurement->analysis quantification Quantification of Residues in Test Soil analysis->quantification end End quantification->end

Caption: Step-by-step workflow for the this compound bioassay from soil preparation to data analysis.

References

Application Notes and Protocols for Studying Flucetosulfuron Persistence in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the persistence of the sulfonylurea herbicide, flucetosulfuron, in various soil types. Understanding the environmental fate of this herbicide is crucial for assessing its potential impact on subsequent crops and the broader ecosystem. The following protocols are designed to be adaptable for laboratory-based studies.

Introduction

This compound is a post-emergence herbicide used for broad-spectrum weed control in crops like rice. Its persistence in the soil is influenced by a combination of biotic and abiotic factors, including soil type, pH, microbial activity, moisture content, and temperature.[1][2][3] The primary degradation pathways for this compound in soil are ester hydrolysis and cleavage of the sulfonylurea bridge. This protocol outlines a systematic approach to evaluate the dissipation of this compound under controlled laboratory conditions, providing critical data for environmental risk assessment.

Experimental Objectives

  • To determine the dissipation rate and half-life (DT50) of this compound in different soil types.

  • To evaluate the influence of key soil properties (pH, organic matter, texture) on this compound persistence.

  • To assess the role of microbial activity in the degradation of this compound.

  • To identify major transformation products of this compound in soil.

Materials and Reagents

  • Analytical grade this compound (≥98% purity)

  • HPLC or LC-MS/MS grade solvents (acetonitrile, methanol, water)

  • Formic acid or acetic acid

  • Analytical balance

  • Centrifuge and centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Incubator

  • Autoclave

  • pH meter

  • Sieves (2 mm)

  • Laboratory glassware

  • Syringe filters (0.22 µm)

  • HPLC or LC-MS/MS system

Experimental Protocols

Soil Collection and Characterization
  • Soil Sampling: Collect topsoil (0-15 cm depth) from different agricultural regions representing a range of soil types (e.g., sandy loam, clay loam, silty clay).

  • Sample Preparation: Air-dry the soil samples, remove any plant debris and stones, and sieve through a 2 mm mesh.

  • Soil Characterization: Analyze the physical and chemical properties of each soil type. Key parameters to measure include:

    • Soil texture (sand, silt, clay content)

    • pH (in water and CaCl2 solution)

    • Organic carbon content

    • Cation exchange capacity (CEC)

    • Moisture content at field capacity

Incubation Study
  • Experimental Setup:

    • Weigh 100 g of each air-dried soil into individual incubation flasks.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Fortify the soil samples with the this compound stock solution to achieve a final concentration relevant to field application rates (e.g., 1 µg/g). Ensure even distribution by thoroughly mixing.

    • Allow the solvent to evaporate completely in a fume hood.

  • Moisture Adjustment: Adjust the moisture content of the soil to a specific level, typically 50-60% of the water holding capacity, using deionized water.

  • Incubation: Cover the flasks with perforated paraffin film to allow for gaseous exchange while minimizing moisture loss. Incubate the samples in the dark at a constant temperature (e.g., 25 ± 1°C).

  • Sampling: Collect triplicate soil samples from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 15, 30, 45, and 60 days). The 0-day sample should be taken immediately after fortification and moisture adjustment.

Assessing the Role of Microbial Activity

To distinguish between microbial and chemical degradation, a parallel experiment should be conducted with sterilized soil.

  • Sterilization: Autoclave the sieved soil from each type at 121°C for 1 hour on three consecutive days.

  • Incubation: Follow the same fortification, moisture adjustment, and incubation procedure as described in section 4.2 for the sterilized soil samples.

  • Comparison: Compare the dissipation rates of this compound in sterile versus non-sterile soils to determine the contribution of microbial activity.

Residue Analysis
  • Extraction:

    • Transfer a 10 g subsample of the incubated soil into a centrifuge tube.

    • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile:water, 4:1 v/v).

    • Shake vigorously for 30 minutes on a mechanical shaker.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process twice more and combine the supernatants.

  • Clean-up (if necessary):

    • Concentrate the combined extract to near dryness using a rotary evaporator at 40°C.

    • Redissolve the residue in a suitable solvent and perform a clean-up step using Solid Phase Extraction (SPE) cartridges to remove interfering co-extractives.

  • Quantification:

    • Analyze the final extract using a validated HPLC-UV or LC-MS/MS method.

    • Prepare a calibration curve using analytical standards of this compound to quantify the residue concentration in the soil samples.

Data Presentation

The quantitative data from the persistence study should be summarized in the following tables for clear comparison.

Table 1: Physicochemical Properties of Experimental Soils

Soil TypepHOrganic Carbon (%)Sand (%)Silt (%)Clay (%)CEC (cmol/kg)
Sandy Loam
Clay Loam
Silty Clay

Table 2: Dissipation of this compound in Different Soil Types (Non-Sterile)

Time (Days)Sandy Loam (µg/g)Clay Loam (µg/g)Silty Clay (µg/g)
0
1
3
7
15
30
45
60

Table 3: Dissipation of this compound in Different Soil Types (Sterile)

Time (Days)Sandy Loam (µg/g)Clay Loam (µg/g)Silty Clay (µg/g)
0
1
3
7
15
30
45
60

Table 4: Half-life (DT50) of this compound in Different Soils

Soil TypeDT50 (Days) - Non-SterileDT50 (Days) - Sterile
Sandy Loam
Clay Loam
Silty Clay

Visualizations

experimental_workflow soil_collection Soil Collection (Different Types) preparation Sample Preparation (Air-dry, Sieve) soil_collection->preparation characterization Soil Characterization (pH, OM, Texture) preparation->characterization sterilization Sterilization (Autoclaving) preparation->sterilization non_sterile Non-Sterile Soil preparation->non_sterile sterile Sterile Soil sterilization->sterile fortification Fortification with This compound non_sterile->fortification sterile->fortification incubation Incubation (Controlled Temp. & Moisture) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Clean-up (SPE) extraction->cleanup analysis HPLC or LC-MS/MS Analysis cleanup->analysis data Data Analysis (Dissipation kinetics, DT50) analysis->data

Caption: Experimental workflow for studying this compound persistence.

degradation_pathway This compound This compound hydrolysis Ester Hydrolysis This compound->hydrolysis Abiotic/Biotic cleavage Sulfonylurea Bridge Cleavage This compound->cleavage Abiotic/Biotic metabolite1 Metabolite 1 (Acid Metabolite) hydrolysis->metabolite1 metabolite2 Metabolite 2 (Sulfonamide) cleavage->metabolite2 metabolite3 Metabolite 3 (Triazine Amine) cleavage->metabolite3 further_degradation Further Degradation metabolite1->further_degradation metabolite2->further_degradation metabolite3->further_degradation

Caption: Proposed degradation pathway of this compound in soil.

References

Application Note: A Protocol for Developing a Calibration Curve for Flucetosulfuron Analysis using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flucetosulfuron is a sulfonylurea herbicide used for controlling a variety of weeds.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is critical for the biosynthesis of branched-chain amino acids in plants.[1][2] Accurate quantification of this compound residues in environmental and agricultural samples is essential for regulatory compliance and safety assessment.

This application note provides a detailed protocol for developing a robust calibration curve for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is a fundamental tool in analytical chemistry that establishes the relationship between the instrumental response and the concentration of an analyte.[3][4] This relationship is then used to determine the concentration of the analyte in unknown samples.

Mechanism of Action: this compound

This compound targets and inhibits the acetolactate synthase (ALS) enzyme, a key component in the metabolic pathway for producing essential amino acids like valine, leucine, and isoleucine. This inhibition disrupts protein synthesis, leading to the cessation of growth and eventual death of the target weed.

This compound's inhibition of the ALS enzyme pathway.

Experimental Protocol

This protocol details the preparation of standard solutions and the instrumental conditions required for generating a calibration curve.

Materials and Reagents
  • This compound analytical standard (purity ≥ 98%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Class A volumetric flasks (10 mL, 100 mL)

  • Calibrated micropipettes

  • 0.45 µm membrane filters for solvent filtration

  • HPLC vials

Instrumentation (Typical HPLC-UV System)
  • HPLC System: Quaternary gradient pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (60:40 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 240 nm.

Preparation of Standard Solutions

a. Preparation of Primary Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of the this compound analytical standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 10-15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Make up the volume to the 100 mL mark with acetonitrile.

  • This solution is the 100 µg/mL primary stock solution. Store at 2-10°C when not in use.

b. Preparation of Working Standard Solutions Prepare a series of at least five working standards by performing serial dilutions of the primary stock solution. The diluent should be the mobile phase (acetonitrile/water, 60:40 v/v) to ensure compatibility with the HPLC system.

Target Concentration (µg/mL)Volume of 100 µg/mL Stock (µL)Final Volume (mL)Diluent (Mobile Phase)
10.0100010To the mark
5.050010To the mark
2.525010To the mark
1.010010To the mark
0.55010To the mark
Blank010To the mark
Experimental Workflow

The overall workflow involves preparing a stock solution, creating a dilution series, analyzing the standards via HPLC, and finally, constructing the calibration curve through linear regression.

start Weigh this compound Reference Standard stock Prepare 100 µg/mL Stock Solution (in Acetonitrile) start->stock serial Perform Serial Dilutions to Create Working Standards (0.5 - 10 µg/mL) stock->serial hplc Analyze Standards using HPLC-UV serial->hplc data Record Peak Area for each Concentration hplc->data plot Plot Peak Area (y-axis) vs. Concentration (x-axis) data->plot regression Perform Linear Regression (y = mx + c, R²) plot->regression end Calibration Curve Established regression->end

Workflow for generating a calibration curve.
Construction of the Calibration Curve

  • Equilibrate the HPLC system by running the mobile phase until a stable baseline is achieved.

  • Inject the blank solution first to ensure there are no interfering peaks.

  • Inject each working standard solution in triplicate, starting from the lowest concentration to the highest.

  • Record the peak area for the this compound peak at its specific retention time for each injection.

Data Presentation and Analysis

Quantitative Data Summary

The data obtained from the HPLC analysis should be tabulated to show the relationship between the concentration and the instrument response (peak area).

Standard Concentration (µg/mL)Injection 1 Peak AreaInjection 2 Peak AreaInjection 3 Peak AreaMean Peak Area
0.515,23415,48915,31015,344
1.030,11230,56730,35030,343
2.575,43076,01275,88075,774
5.0151,234152,001151,550151,595
10.0302,110303,500302,980302,863
Data Analysis
  • Plot the Calibration Curve: Plot the mean peak area (Y-axis) against the corresponding standard concentration (X-axis).

  • Linear Regression: Apply a linear regression analysis to the data points. This will yield the equation of the line in the form y = mx + c , where:

    • y is the peak area

    • m is the slope of the line

    • x is the concentration

    • c is the y-intercept

  • Coefficient of Determination (R²): The R² value indicates the linearity of the calibration curve. A value greater than 0.99 is generally considered acceptable.

Once the calibration equation is established, the concentration of this compound in an unknown sample can be determined by measuring its peak area and solving for 'x' in the equation.

References

Troubleshooting & Optimization

Technical Support Center: Flucetosulfuron Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of soil pH on the degradation rate of flucetosulfuron.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the degradation rate of this compound in soil?

A1: Soil pH is a critical factor influencing the degradation of this compound. Acidic conditions generally lead to a faster breakdown of the herbicide.[1][2][3][4][5] Additionally, soil microbial activity plays a significant role in its degradation.

Q2: How does soil pH specifically affect the degradation pathways of this compound?

A2: The primary degradation pathways for this compound are ester hydrolysis and the cleavage of the sulfonylurea bridge. The sequence and prominence of these pathways are governed by the soil pH.

Q3: What is the expected half-life (DT50) of this compound in soil?

A3: The half-life of this compound can vary significantly depending on soil properties. In non-sterile soils, the half-life has been observed to be as short as 0.58 to 1.14 days, while in sterile soils, it can range from 1.41 to 8.38 days. This compound is considered a short-lived molecule, particularly in acidic and alkaline soils compared to neutral ones.

Q4: Besides soil pH, what other environmental factors can influence this compound degradation?

A4: Other important factors include soil moisture content and exposure to light. Degradation has been observed to be slower in flooded or saturated soil conditions compared to field capacity moisture levels. Photodegradation can also contribute to the breakdown of this compound.

Troubleshooting Guide

Issue 1: Slower than expected degradation of this compound in my experiment.

  • Possible Cause 1: Soil pH is neutral or alkaline.

    • Troubleshooting Step: Measure the pH of your soil samples. This compound degradation is slower in neutral to alkaline soils. Consider adjusting the pH of your experimental setup if your protocol allows, or select soils with a lower pH for comparative studies.

  • Possible Cause 2: Low microbial activity.

    • Troubleshooting Step: Ensure your soil has not been sterilized, as microbial activity significantly accelerates degradation. If using sterilized soil as a control, the slower degradation is expected.

  • Possible Cause 3: High soil moisture (flooded conditions).

    • Troubleshooting Step: Check the moisture content of your soil. Degradation is slower under flooded conditions. Ensure consistent and appropriate moisture levels (e.g., field capacity) across your experimental replicates.

Issue 2: Inconsistent degradation rates across replicates.

  • Possible Cause 1: Variation in soil pH across samples.

    • Troubleshooting Step: Homogenize your bulk soil sample thoroughly before weighing it out for individual replicates. Measure the pH of each replicate at the beginning of the experiment to ensure consistency.

  • Possible Cause 2: Uneven application of this compound.

    • Troubleshooting Step: Review your application technique. Ensure the this compound solution is evenly distributed throughout the soil sample.

  • Possible Cause 3: Fluctuations in incubation temperature.

    • Troubleshooting Step: Use a temperature-controlled incubator to maintain a constant and optimal temperature for microbial activity and chemical reactions.

Data on this compound Degradation

The following table summarizes the degradation half-life (DT50) of this compound under different experimental conditions.

Soil ConditionpHHalf-life (DT50) in DaysReference
Non-sterile SoilAcidicFaster degradation observed
Sterile SoilNot specified1.41 - 8.38
Non-sterile SoilNot specified0.58 - 1.14

Note: Specific DT50 values directly correlated with a range of pH values were not available in the searched literature.

Experimental Protocols

Methodology for Studying the Effect of Soil pH on this compound Degradation

This protocol is a generalized procedure based on common practices in herbicide degradation studies.

  • Soil Preparation:

    • Collect soil from the desired location and pass it through a 2 mm sieve to remove large debris and ensure homogeneity.

    • Air-dry the soil to a consistent moisture level.

    • To study the effect of pH, the soil can be divided into batches and the pH adjusted using acidic or basic solutions. Allow the soil to equilibrate for a period before starting the experiment.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

    • Apply the this compound solution to the soil samples to achieve the desired final concentration.

    • Thoroughly mix the treated soil to ensure uniform distribution of the herbicide.

  • Incubation:

    • Place the treated soil samples in incubation chambers (e.g., glass jars or flasks).

    • Maintain a constant temperature, typically around 25-30°C.

    • Adjust the moisture content to a specific level (e.g., 50-60% of water holding capacity) and maintain it throughout the incubation period.

  • Sampling and Analysis:

    • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days).

    • Extract this compound from the soil samples using an appropriate solvent (e.g., acetonitrile or methanol).

    • Analyze the concentration of this compound in the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Plot the concentration of this compound against time.

    • Determine the degradation kinetics, which often follows first-order kinetics.

    • Calculate the half-life (DT50) of this compound for each pH level.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_collection Soil Collection & Sieving ph_adjustment Soil pH Adjustment soil_collection->ph_adjustment application Herbicide Application to Soil ph_adjustment->application flucetosulfuron_prep This compound Stock Solution flucetosulfuron_prep->application incubation Incubation (Controlled Temp & Moisture) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC/LC-MS Analysis extraction->analysis kinetics Degradation Kinetics analysis->kinetics dt50 DT50 Calculation kinetics->dt50

References

Technical Support Center: Optimizing LC-MS/MS for Flucetosulfuron Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Flucetosulfuron using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for selective and sensitive detection of this compound. The precursor ion is typically the protonated molecule [M+H]⁺. The most abundant and specific product ions should be chosen for quantification and qualification.

Precursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Reference
488.1156.1273.0[1]
358.0141.0167.1[2]

Note: It is highly recommended to optimize these transitions on your specific instrument as optimal collision energies can vary.[3]

Q2: What are typical LC parameters for this compound analysis?

A2: Reversed-phase chromatography is commonly employed for the separation of this compound. The choice of column and mobile phase composition is crucial for achieving good peak shape and separation from matrix components.

ParameterRecommended ConditionsReference
Column C18 column (e.g., Halo C18, 2.1 × 150 mm, 2.7 μm)[4]
Mobile Phase A 0.1% formic acid and 5 mM ammonium formate in water
Mobile Phase B 0.1% formic acid and 5 mM ammonium formate in methanol
Flow Rate 0.2 - 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 - 5 µL

A gradient elution is typically used to ensure adequate separation and efficient elution of the analyte.

Q3: What are the key MS source parameters to optimize?

A3: Optimization of the ion source parameters is essential for maximizing the signal intensity of this compound.

ParameterTypical ValueReference
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 5500 V
Source Temperature 400 °C
Curtain Gas 30 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi

Note: These values should be used as a starting point and optimized for your specific instrument and mobile phase conditions.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Column Overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause 2: Incompatible Sample Solvent.

    • Solution: Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.

  • Possible Cause 3: Secondary Interactions with the Column.

    • Solution: Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic form. The addition of a small amount of formic acid helps in protonation and improves peak shape.

  • Possible Cause 4: Column Degradation.

    • Solution: Replace the analytical column.

Problem 2: Low Signal Intensity or No Peak Detected

  • Possible Cause 1: Suboptimal MS/MS Parameters.

    • Solution: Perform a compound optimization (tuning) to determine the optimal precursor/product ions and collision energies for your instrument. Using literature values without verification can lead to a significant loss in sensitivity.

  • Possible Cause 2: Ion Suppression from Matrix Components.

    • Solution: Improve the sample cleanup procedure to remove interfering matrix components. Consider using matrix-matched calibration standards to compensate for matrix effects. Diluting the sample may also help reduce ion suppression.

  • Possible Cause 3: Incorrect Ionization Mode.

    • Solution: Confirm that the mass spectrometer is operating in positive ion mode (ESI+).

  • Possible Cause 4: Issues with the LC System.

    • Solution: Check for leaks, ensure proper mobile phase flow, and verify that the column is not clogged.

  • Possible Cause 5: Analyte Degradation.

    • Solution: Prepare fresh standards and samples. Ensure proper storage conditions.

Problem 3: High Background Noise

  • Possible Cause 1: Contaminated Mobile Phase or LC System.

    • Solution: Prepare fresh mobile phases using high-purity solvents and additives. Flush the LC system thoroughly.

  • Possible Cause 2: Dirty Ion Source.

    • Solution: Clean the ion source components, including the capillary and orifice, according to the manufacturer's instructions.

  • Possible Cause 3: Inadequate Sample Cleanup.

    • Solution: Enhance the sample preparation procedure to remove more of the matrix background.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is widely used for the extraction of pesticides from various food matrices.

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile and the internal standard. Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing sorbents like PSA (primary secondary amine) and MgSO₄. Vortex for 1 minute. For samples with high pigment content, GCB (graphitized carbon black) may be included, but be aware it can retain planar pesticides.

  • Final Centrifugation and Filtration: Centrifuge the d-SPE tube. Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

For certain matrices, a more targeted cleanup using SPE may be necessary.

  • Extraction: Extract the sample with an appropriate solvent such as acetonitrile/water (4:1, v/v).

  • Column Conditioning: Condition a graphitized carbon black cartridge (e.g., 500 mg) with the extraction solvent.

  • Loading: Load the sample extract onto the conditioned cartridge.

  • Elution: Elute the analyte with the extraction solvent.

  • Further Cleanup (Optional): The eluate can be further cleaned up using an octadecylsilanized silica gel cartridge.

  • Solvent Exchange and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C and reconstitute in the initial mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Homogenization extraction Extraction (Acetonitrile) sample->extraction salting_out Salting Out (QuEChERS Salts) extraction->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 dspe d-SPE Cleanup (PSA / MgSO4) centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 filtration Filtration (0.22 µm) centrifuge2->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation Inject ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: QuEChERS sample preparation and LC-MS/MS analysis workflow.

troubleshooting_flowchart decision decision solution solution start Low Signal Intensity check_tuning Are MS/MS parameters (e.g., collision energy) optimized for your instrument? start->check_tuning check_source Is the ion source clean and are source parameters (e.g., temperature, voltage) optimized? check_tuning->check_source Yes optimize_ms Perform compound optimization (tuning). check_tuning->optimize_ms No check_matrix Is ion suppression suspected? check_source->check_matrix Yes clean_source Clean the ion source and re-optimize parameters. check_source->clean_source No check_lc Are there any issues with the LC system (leaks, clogs, flow)? check_matrix->check_lc No improve_cleanup Improve sample cleanup, use matrix-matched standards, or dilute the sample. check_matrix->improve_cleanup Yes troubleshoot_lc Inspect LC system for leaks, flush the system, and check for blockages. check_lc->troubleshoot_lc Yes

Caption: Troubleshooting flowchart for low signal intensity.

References

Challenges in Flucetosulfuron impurity profiling and analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Flucetosulfuron Impurity Profiling and Analysis. This resource is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this compound. Here, you will find troubleshooting guidance for common analytical challenges and answers to frequently asked questions, supported by detailed experimental protocols and data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: The main degradation pathways for this compound are through ester hydrolysis and the cleavage of the sulfonylurea bridge.[1] These degradation routes can be influenced by factors such as the pH of the medium and microbial activity in soil samples.[1]

Q2: What are the common degradation-related impurities of this compound that I might encounter?

A2: During degradation studies, several transformation products of this compound have been identified. Key impurities include an ester hydrolysis product (M1) with a mass-to-charge ratio (m/z) of 416, and other smaller fragments with m/z values of 307, 235, and 156.[1] The formation of these impurities is consistent with the primary degradation pathways.

Q3: What are potential process-related impurities in this compound synthesis?

A3: this compound is synthesized through a multi-step process that involves key intermediates like 4,6-dimethoxypyrimidine and substituted pyridine derivatives.[2] Potential process-related impurities could include unreacted starting materials, such as 3-chloro-2-cyanopyridine, and various intermediates formed during the carbamoylation, sulfonylation, and esterification steps.[2]

Q4: What are the recommended analytical techniques for this compound impurity profiling?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of this compound and its impurities. LC-MS/MS is particularly useful for the identification and quantification of trace-level impurities due to its high sensitivity and selectivity.

Q5: Are there commercially available reference standards for this compound and its impurities?

A5: Yes, reference standards for this compound are commercially available from various chemical suppliers. However, obtaining certified reference standards for all potential process-related and degradation impurities can be challenging. In such cases, impurities may need to be isolated and characterized in-house.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC and LC-MS/MS analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Secondary interactions between the analyte and the stationary phase.- Incompatible sample solvent with the mobile phase.- Column overload.- Adjust the mobile phase pH to ensure complete ionization or non-ionization of this compound and its impurities.- Dissolve the sample in the initial mobile phase whenever possible.- Reduce the sample concentration or injection volume.
Baseline Noise or Drift - Contaminated mobile phase or solvents.- Air bubbles in the pump or detector.- Detector lamp nearing the end of its life.- Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.- Degas the mobile phase thoroughly.- Purge the pump to remove any air bubbles.- Check the detector lamp's usage hours and replace if necessary.
Inconsistent Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a stable temperature.- Check for leaks in the pump and fittings; perform pump performance tests.
Ghost Peaks - Carryover from a previous injection.- Contamination in the injection port or sample loop.- Impurities in the mobile phase.- Run a blank injection to confirm carryover.- Implement a robust needle wash program on the autosampler.- Flush the injector and sample loop with a strong solvent.- Use fresh, high-purity mobile phase.
Unexpected Peaks in the Chromatogram - Presence of degradation products.- Co-elution of impurities.- Compare the m/z of the unexpected peaks with known degradation products of this compound (e.g., m/z 416, 307, 235, 156).- Modify the chromatographic method (e.g., change the gradient, mobile phase pH, or column chemistry) to improve separation.
Low Sensitivity in LC-MS/MS - Ion suppression due to matrix effects.- Inefficient ionization of the analyte.- Optimize the sample preparation to remove interfering matrix components.- Adjust the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Consider using atmospheric pressure chemical ionization (APCI) if ESI is not effective.

Quantitative Data Summary

The following table summarizes the method validation parameters for a reported LC-MS/MS method for this compound analysis.

Parameter Value
Linearity Range0.01 - 0.10 mg L⁻¹
Correlation Coefficient (r²)0.998
Average Recovery83.33% - 92.83%
Limit of Detection (LOD)0.01 µg mL⁻¹
Limit of Quantification (LOQ)0.03 µg mL⁻¹

Detailed Experimental Protocol: Impurity Profiling of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and its impurities. Method optimization and validation are essential for specific applications.

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilute to create working standards for calibration.

  • Sample Solution: Dissolve the this compound sample in the same solvent as the standard to a known concentration.

2. Chromatographic Conditions

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: A reversed-phase C18 column (e.g., Symmetry C18, 5 µm, 2.1 x 100 mm) is suitable.

  • Mobile Phase A: Acetonitrile/Water (90/10, v/v) with 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile/Water (10/90, v/v) with 5 mM ammonium acetate.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase B, gradually increasing the percentage of Mobile Phase A to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 1.00 kV.

  • Cone Voltage: 32 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 650 L/h (Nitrogen).

  • Cone Gas Flow: 50 L/h.

  • Collision Gas: Argon.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for known impurities and full scan for unknown impurity identification.

4. Data Analysis

  • Identify and quantify known impurities by comparing their retention times and mass transitions with those of the reference standards.

  • For unknown peaks, analyze the full scan mass spectra to determine the molecular weight and fragmentation pattern to propose potential structures.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: this compound Sample prep Dissolve in Acetonitrile start->prep filter Filter through 0.22 µm syringe filter prep->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect MS/MS Detection (ESI+) separate->detect process Process Chromatogram detect->process identify Identify Impurities (RT & m/z) process->identify quantify Quantify Impurities identify->quantify report Generate Report quantify->report

Caption: Workflow for this compound Impurity Analysis.

degradation_pathway cluster_hydrolysis Ester Hydrolysis cluster_cleavage Sulfonylurea Bridge Cleavage This compound This compound hydrolysis_product Impurity M1 (m/z 416) This compound->hydrolysis_product pH, microbes cleavage_products Other Impurities (m/z 307, 235, 156) This compound->cleavage_products pH, microbes

References

Technical Support Center: Flucetosulfuron Aquatic Half-Life Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors influencing the half-life of Flucetosulfuron in aquatic environments. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Factors Affecting this compound Half-Life: Data Summary

The persistence of this compound in aquatic environments is primarily influenced by photodegradation and pH-dependent hydrolysis. The following tables summarize the available quantitative data on its half-life under various conditions.

Table 1: Photodegradation Half-Life of this compound in Different Aquatic Media

Water TypeConditionHalf-Life (t½) in hours
Pure WaterNo additivesHighest (not specified)
Pure WaterWith TiO₂ (photocatalyst)30.54 - 55.45[1][2]
Pure WaterWith KNO₃ (photosensitizer)1.2 - 2.0 times higher than with TiO₂[1][2]
Pure WaterWith H₂O₂ (photosensitizer)1.2 - 2.0 times higher than with TiO₂[1]
Pure WaterWith Humic Acid (photosensitizer)1.2 - 2.0 times higher than with TiO₂
Irrigation WaterWith TiO₂ (photocatalyst)30.54 - 55.45
River WaterWith TiO₂ (photocatalyst)30.54 - 55.45

Table 2: Hydrolysis Half-Life of this compound at Different pH Levels

pHHalf-Life (t½) in days
4.01.90
7.09.65
9.20.69 (initial phase), 10.98 (later phase)

Note: This data is derived from studies in buffer solutions, which are relevant for understanding the stability of this compound in aquatic environments with varying pH.

Degradation Pathways

The degradation of this compound in aquatic environments proceeds primarily through two pathways: photodegradation and hydrolysis. The major transformation processes involve the cleavage of the sulfonylurea bridge and ester hydrolysis.

Flucetosulfuron_Degradation_Pathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis This compound This compound Photodegradation_Intermediates Excited State Intermediates This compound->Photodegradation_Intermediates UV Light Hydrolysis_Intermediates Hydrolysis Intermediates This compound->Hydrolysis_Intermediates pH-dependent Photodegradation_Products Pyrimidine Substituted Urea (M5) and other photoproducts Photodegradation_Intermediates->Photodegradation_Products Hydrolysis_Products Hydroxy Compound (M1) Compound M2 Compound M3 Compound M4 Hydrolysis_Intermediates->Hydrolysis_Products

Caption: Degradation pathways of this compound.

Experimental Protocols

Determining the Photodegradation Half-Life of this compound in Water

This protocol is based on methodologies described in published studies and aligns with general principles from regulatory guidelines.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).

    • Prepare aqueous solutions of this compound by adding a known volume of the stock solution to different water types (e.g., ultrapure water, filtered river water, and irrigation water) to achieve the desired initial concentration (e.g., 10 mg/L).

    • For investigating the effect of photosensitizers, add substances like titanium dioxide (TiO₂), potassium nitrate (KNO₃), hydrogen peroxide (H₂O₂), or humic acid at a specified concentration (e.g., 50 mg/L) to the this compound solutions.

  • Experimental Setup:

    • Transfer the prepared solutions into quartz tubes or other UV-transparent vessels.

    • Place the vessels in a photolysis reactor equipped with a UV lamp that simulates solar radiation. The temperature should be controlled and monitored throughout the experiment (e.g., 28 ± 2 °C).

    • Include dark controls (vessels wrapped in aluminum foil) to assess abiotic degradation in the absence of light.

  • Sampling and Analysis:

    • Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the degradation follows first-order kinetics, the plot will be linear.

    • Calculate the degradation rate constant (k) from the slope of the regression line.

    • Determine the half-life (t½) using the formula: t½ = ln(2) / k.

Caption: Experimental workflow for half-life determination.

Troubleshooting Guide and FAQs

Q1: My this compound degradation appears to be very slow or non-existent in my photodegradation experiment. What could be the issue?

A1:

  • Light Source: Verify the intensity and wavelength of your UV lamp. The lamp's output may have decreased over time, or it may not be emitting at the appropriate wavelength to induce photodegradation.

  • Vessel Material: Ensure you are using quartz or another UV-transparent material for your reaction vessels. Standard borosilicate glass can block a significant portion of UV radiation.

  • Dark Controls: Compare your results to the dark controls. If there is no degradation in either, it points to an issue with the experimental setup rather than the light source. If there is degradation in the dark control, other abiotic factors like hydrolysis might be at play.

  • Matrix Effects: If you are using natural water samples, high concentrations of dissolved organic matter or suspended solids can absorb UV light, shielding the this compound from degradation. Consider filtering your water samples.

Q2: I am observing inconsistent and non-reproducible half-life values. What are the possible causes?

A2:

  • Temperature Fluctuations: Ensure your experimental setup has a robust temperature control system. Even small variations in temperature can affect degradation rates. A study on a similar sulfonylurea herbicide found that a 10°C increase in temperature could increase the hydrolysis rate by a factor of 2.2 to 4.7.

  • Inconsistent Sample Preparation: Ensure accurate and consistent spiking of this compound in all your replicates. Inaccuracies in initial concentrations will lead to variability in calculated half-lives.

  • Analytical Method Variability: Validate your analytical method for linearity, accuracy, and precision. Poor recovery or inconsistent instrument performance can introduce significant errors.

  • pH Shifts: In unbuffered solutions, the degradation of this compound can lead to the formation of acidic or basic byproducts, which can alter the pH of the solution and consequently affect the degradation rate. Consider using buffered solutions for more controlled experiments.

Q3: My analytical results show multiple peaks besides this compound. How do I identify them?

A3:

  • Degradation Products: These are likely degradation products of this compound. The primary degradation pathways are hydrolysis and photolysis, leading to the cleavage of the sulfonylurea bridge and ester hydrolysis.

  • Identification: Use a high-resolution mass spectrometer (e.g., LC-MS/MS or LC-Q-TOF-MS) to determine the exact mass and fragmentation pattern of the unknown peaks. This data can be used to propose structures for the degradation products. Common degradation products of this compound include a hydroxy compound (M1), and other metabolites designated as M2, M3, M4, and a pyrimidine substituted urea (M5) from photodegradation.

Q4: What is the effect of temperature on the half-life of this compound in water?

References

Technical Support Center: Enhancing Bioassay Sensitivity for Flucetosulfuron Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of bioassays for the herbicide Flucetosulfuron.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a sulfonylurea-based herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme.[1] ALS is a critical enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[1][2][3] Its inhibition leads to the cessation of plant cell division and growth. This targeted mode of action makes it effective against a broad spectrum of weeds.

Q2: What are the most common types of bioassays for this compound?

The most prevalent and cost-effective method is the whole-plant bioassay. This technique utilizes indicator plant species that are highly sensitive to this compound to detect its presence and phytotoxic effects in a given matrix, such as soil or water. While more complex and expensive, analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can provide more precise quantification of this compound residues.

Q3: Which plant species are most sensitive to this compound and ideal for bioassays?

Based on experimental evidence, sunflower (Helianthus annuus) is identified as a highly sensitive indicator plant for this compound bioassays. Other sensitive species include barnyard millet, cucumber, and maize. The selection of an appropriate indicator species is a critical step in ensuring bioassay sensitivity.

Q4: What parameters are typically measured in a whole-plant bioassay for this compound?

Key parameters to measure include:

  • Shoot length: This is often the most sensitive and reliable parameter for detecting this compound residues.

  • Root length: Also a sensitive indicator of phytotoxicity.

  • Germination percentage: Can be affected by higher concentrations of the herbicide.

  • Fresh and dry weight: These measurements provide an overall assessment of plant health and biomass accumulation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable phytotoxicity in known contaminated samples (False Negative) Indicator species is not sensitive enough. Switch to a more sensitive indicator species like sunflower. Confirm the sensitivity of your chosen species with a positive control.
Excessive watering. Water-soluble herbicides like this compound can be leached from the soil with overwatering, leading to reduced exposure to the plant roots. Water plants moderately, ensuring the soil is moist but not saturated. Use pots with proper drainage and avoid cross-contamination between pots.
Herbicide degradation. This compound degradation is influenced by soil pH, microbial activity, and moisture levels. Acidic conditions and microbial activity can accelerate its breakdown. Consider these factors when interpreting results from aged or environmentally exposed samples.
High variability in results between replicates. Non-uniform herbicide concentration in the sample. Ensure thorough mixing of the soil or substrate to achieve a homogenous distribution of this compound before potting.
Inconsistent environmental conditions. Maintain consistent light, temperature, and humidity for all experimental units. Environmental stress can affect plant growth and mask herbicide effects.
Improper sampling. Collect a representative sample from the area of interest. For field samples, take soil from multiple locations and depths and combine them.
Difficulty in quantifying low levels of this compound. Bioassay has reached its limit of detection. For quantitative analysis of very low concentrations, consider using more sensitive analytical methods like HPLC or LC-MS/MS.
Sub-optimal growth of indicator plants. Ensure the control plants are healthy and growing vigorously. Use a high-quality potting mix for your control and dilutions to ensure that observed effects are due to the herbicide and not nutrient deficiencies or other stressors.
Unexpected phytotoxicity in control group (False Positive) Contaminated soil, water, or pots. Use fresh, certified clean soil for your control group and for diluting your test samples. Ensure all pots and equipment are thoroughly cleaned before use.
Cross-contamination during watering. Water each pot individually and avoid water running from one pot to another.

Experimental Protocols

Protocol 1: Whole-Plant Bioassay for this compound in Soil

This protocol is adapted from methodologies described for detecting sulfonylurea herbicide residues.

1. Preparation of Test Concentrations:

  • Prepare a stock solution of this compound in an appropriate solvent.
  • Create a serial dilution of this compound concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 10, 50, and 100 µg/L) in the final testing matrix (e.g., water to be mixed with soil).
  • Thoroughly mix the prepared solutions with a known clean soil to achieve the desired final concentrations in the soil.

2. Potting and Planting:

  • Fill pots (at least 3-4 inch) with the prepared soil samples, including a negative control (untreated soil).
  • Plant seeds of a sensitive indicator species, such as sunflower, at a consistent depth in each pot.
  • Lightly water the pots.

3. Growth Conditions:

  • Maintain the pots in a controlled environment (growth chamber or greenhouse) with consistent temperature, light, and humidity.

4. Data Collection:

  • After a predetermined period (e.g., 14-21 days), carefully remove the plants from the soil.
  • Measure the shoot length, root length, and determine the fresh weight of each plant.
  • Dry the plants in an oven at a specified temperature until a constant weight is achieved to determine the dry weight.

5. Data Analysis:

  • Calculate the average and standard deviation for each parameter at each concentration.
  • Plot the dose-response curve to determine the concentration that causes a 50% inhibition of growth (GR50).

Table 1: Example Data for Sunflower Bioassay
This compound Conc. (µg/L)Average Shoot Length (cm)% Inhibition
0 (Control)10.20
0.019.83.9
0.058.516.7
0.17.130.4
0.55.348.0
13.961.8
101.585.3
500.595.1
1000.199.0

Visualizations

This compound's Mode of Action: ALS Inhibition

Flucetosulfuron_Pathway This compound This compound This compound->Inhibition ALS Acetolactate Synthase (ALS) AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Pyruvate Pyruvate Pyruvate->ALS ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division & Growth ProteinSynthesis->CellDivision Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample Soil/Water Sample Spike Spike with this compound (Serial Dilutions) Sample->Spike Potting Potting of Samples Spike->Potting Control Prepare Negative Control Control->Potting Planting Plant Indicator Species (e.g., Sunflower) Potting->Planting Growth Incubate in Controlled Environment Planting->Growth Measure Measure Growth Parameters (Shoot/Root Length, Biomass) Growth->Measure Analyze Data Analysis (Dose-Response Curve) Measure->Analyze Report Report GR50 Analyze->Report

References

Troubleshooting Flucetosulfuron degradation studies in sterile vs. non-sterile soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting flucetosulfuron degradation studies in sterile versus non-sterile soil.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is there no significant difference in the degradation rate of this compound between my sterile and non-sterile soil samples?

A1: Several factors could contribute to observing minimal differences in degradation between sterile and non-sterile soil.

  • Soil Type: In some soils, such as sandy loam and clayey loam, the degradation of this compound may not differ significantly between sterile and non-sterile conditions.[1][2] This suggests that in these particular soil matrices, abiotic degradation mechanisms may be as significant as microbial degradation.

  • Chemical Hydrolysis: this compound is susceptible to chemical hydrolysis, particularly through ester hydrolysis and cleavage of the sulfonylurea bridge.[1][3][4] These abiotic processes will occur in both sterile and non-sterile soil, potentially masking the microbial contribution if they are the predominant degradation pathways in that specific soil environment.

  • Ineffective Sterilization: The sterilization method used may not have been completely effective, leaving some microbial activity in the "sterile" control. It is crucial to validate the sterility of the soil post-treatment.

  • Soil pH: Acidic conditions can accelerate the chemical hydrolysis of sulfonylurea herbicides. If the soil has a low pH, chemical degradation may be rapid in both sterile and non-sterile treatments, overshadowing the effect of microbial activity.

Q2: My this compound degradation is much faster in non-sterile soil than in sterile soil. What does this indicate?

A2: This is the expected outcome in many soil types and strongly indicates that soil microorganisms play a significant role in the degradation of this compound. The faster dissipation in non-sterile soil is attributed to biotic degradation processes carried out by the soil microbial community. One study observed that in loamy clay soil, 95% of this compound degraded in non-sterile soil within 2 days, compared to only 8% in sterile soil, highlighting the critical role of microbes in this soil type.

Q3: The half-life of this compound in my sterile soil is longer than expected. What could be the reason?

A3: A longer-than-expected half-life in sterile soil points towards the dominance of abiotic degradation processes that are slower under your experimental conditions.

  • Soil pH: Sulfonylurea herbicides are generally more stable at a neutral pH. If your soil has a neutral pH, the rate of chemical hydrolysis will be slower compared to acidic or alkaline conditions.

  • Moisture Content: Degradation can be slower in flooded or water-logged conditions compared to soils at field capacity moisture levels. This suggests that aerobic conditions may favor certain degradation pathways.

  • Temperature: While one study indicated that temperature did not have a significant effect on this compound degradation, temperature can generally influence the rate of chemical reactions. Ensure your incubation temperature is appropriate and consistent.

Q4: I am observing unexpected peaks in my chromatograms when analyzing this compound metabolites. How can I identify them?

A4: The appearance of unknown peaks suggests the formation of transformation products. The primary degradation pathways for this compound are ester hydrolysis and cleavage of the sulfonylurea bridge, leading to several potential metabolites. To identify these, the use of a high-resolution mass spectrometer (LC-MS/MS) is recommended. By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragments, you can propose structures for the observed metabolites.

Data Summary

Table 1: Half-life of this compound in Sterile vs. Non-Sterile Soil

Soil TypeConditionHalf-life (days)Reference
Various Indian SoilsSterile1.41 - 8.38
(Paddy Growing Zones)Non-sterile0.58 - 1.14
Delhi SoilSterile>1.28
Non-sterile1.28
Karnal SoilSterile>1.14
Non-sterile1.14
Kerala SoilSterile8.38
Non-sterile0.58

Experimental Protocols

1. Soil Sterilization Protocol (Autoclaving)

This protocol is designed to reduce microbial activity in soil samples for abiotic degradation studies.

  • Soil Preparation: Sieve the soil through a 2 mm mesh to ensure homogeneity. Adjust the moisture content to approximately 50-60% of the maximum water-holding capacity.

  • Packaging: Place approximately 100-200 g of the prepared soil into autoclavable bags or glass containers. If using containers, do not seal them tightly to allow for steam penetration.

  • Autoclaving Cycle: Place the samples in an autoclave. Run a sterilization cycle at 121°C and 15 psi for at least 30-60 minutes.

  • Repeat Cycle: For more effective sterilization, a repeated cycle is recommended. Allow the soil to cool for 24 hours and then repeat the autoclaving cycle. Some studies suggest a third cycle for complete sterilization.

  • Verification of Sterility: After the final cycle and cooling, a sample of the sterilized soil should be plated on nutrient agar or potato dextrose agar and incubated for 3-5 days to confirm the absence of microbial growth.

  • Storage: Store the sterilized soil in a sterile, sealed container until use to prevent re-contamination.

Note: Autoclaving can alter soil structure and chemistry. For sensitive studies, gamma irradiation is an alternative method that may cause less disruption to the soil's physicochemical properties.

2. This compound Degradation Study Workflow

  • Soil Preparation: Collect and prepare the soil as required for your study (e.g., sieving, moisture adjustment).

  • Sterilization: Sterilize a portion of the soil using a validated method (see protocol above).

  • Spiking: Weigh equal amounts of sterile and non-sterile soil into replicate incubation vessels. Fortify the soil samples with a known concentration of this compound solution. Include unspiked controls for both sterile and non-sterile soil to monitor for interferences.

  • Incubation: Incubate all samples under controlled conditions (e.g., constant temperature and humidity, in the dark to prevent photodegradation).

  • Sampling: Collect soil samples from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Extraction: Extract this compound and its potential metabolites from the soil samples. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or extraction with an organic solvent like acetonitrile/water.

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or, for higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the concentration of this compound at each time point. Determine the degradation kinetics and calculate the half-life (DT50) for both sterile and non-sterile conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Analysis soil_prep Soil Collection & Sieving moisture Moisture Adjustment soil_prep->moisture sterile Sterile Soil moisture->sterile Sterilization (e.g., Autoclaving) non_sterile Non-Sterile Soil moisture->non_sterile spiking Spike with this compound sterile->spiking non_sterile->spiking incubation Incubation spiking->incubation sampling Time-course Sampling incubation->sampling extraction Extraction (e.g., QuEChERS) sampling->extraction analysis HPLC or LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis & Half-life Calculation analysis->data_analysis

Caption: Workflow for a this compound soil degradation study.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions start Observation: No significant difference in degradation between sterile and non-sterile soil soil_type Soil Type Effect (e.g., Sandy Loam) start->soil_type hydrolysis Dominant Abiotic Degradation (e.g., Chemical Hydrolysis) start->hydrolysis sterilization Ineffective Sterilization start->sterilization ph Soil pH (e.g., Acidic) start->ph check_lit Review literature for your soil type soil_type->check_lit analyze_metabolites Analyze for abiotic degradation products hydrolysis->analyze_metabolites validate_sterility Validate sterility of control soil sterilization->validate_sterility measure_ph Measure and report soil pH ph->measure_ph

Caption: Troubleshooting logic for unexpected degradation results.

References

Matrix effects in Flucetosulfuron analysis of complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Flucetosulfuron in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either signal suppression or enhancement, resulting in inaccurate quantification of the analyte.[2] In liquid chromatography-mass spectrometry (LC-MS/MS), these effects arise from the competition between the analyte and matrix components for ionization in the MS source.[1] The complexity of the sample matrix, such as in soil, agricultural products, or biological fluids, significantly influences the extent of these effects.

Q2: I am observing poor recovery of this compound from my soil samples. What could be the cause?

A2: Low recovery of this compound from soil can be attributed to several factors. The herbicide may strongly adsorb to soil components, particularly organic carbon and clay.[3] The extraction efficiency of the chosen solvent system may also be insufficient to overcome these interactions. Additionally, degradation of this compound can occur in certain soil types, influenced by factors like pH and microbial activity. It is also crucial to ensure that the sample homogenization is thorough to enable efficient extraction.

Q3: My this compound peak is showing significant tailing/broadening in the chromatogram. What are the potential reasons?

A3: Peak tailing or broadening for this compound can be caused by several factors related to the chromatographic system or the sample matrix. These include:

  • Column Contamination: Buildup of matrix components on the analytical column.

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase.

  • Inappropriate Mobile Phase: A mobile phase that is not optimized for the analyte's chemical properties.

  • Extra-column Effects: Issues with tubing, fittings, or the flow cell that contribute to band broadening.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.

  • Isotope-Labeled Internal Standards: Use a stable isotope-labeled version of this compound as an internal standard to correct for variations in ionization.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization.

Troubleshooting Guides

Issue 1: Inconsistent or Low Analyte Response
Potential Cause Troubleshooting Step
Significant Matrix Effects (Ion Suppression) Evaluate the matrix effect by comparing the response of this compound in a pure solvent standard to its response in a matrix-matched standard. If suppression is significant, improve the sample cleanup procedure (see Issue 2) or use matrix-matched calibration.
Inefficient Ionization Optimize the mass spectrometer source parameters, such as spray voltage, gas flows, and temperature, to ensure optimal ionization of this compound.
Analyte Degradation Investigate the stability of this compound in the sample matrix and during the analytical process. Ensure samples are stored properly and processed promptly.
Instrument Contamination Clean the ion source and other relevant components of the mass spectrometer to remove any accumulated residues that may be suppressing the signal.
Issue 2: Poor Recovery During Sample Preparation
Potential Cause Troubleshooting Step
Sub-optimal Extraction Solvent Test different extraction solvents or solvent mixtures to find the most efficient one for extracting this compound from the specific sample matrix. For agricultural products, a mixture of acetonitrile and water (4:1, v/v) has been shown to be effective.
Ineffective Cleanup (SPE or QuEChERS) For SPE, experiment with different sorbent types (e.g., C18, graphitized carbon black) and elution solvents. For QuEChERS, different salt and sorbent combinations can be tested to improve cleanup efficiency.
Analyte Loss During Evaporation If a solvent evaporation step is used, ensure it is not too harsh (e.g., excessive temperature or nitrogen flow) which could lead to the loss of the analyte.
pH Effects The pH of the extraction solvent can influence the recovery of ionizable compounds like this compound. Adjusting the pH may improve extraction efficiency.

Quantitative Data Summary

While specific quantitative data for matrix effects on this compound is limited in publicly available literature, the following table provides a general overview of matrix effects observed for other pesticides in various complex matrices, which can serve as a reference. The matrix effect is typically calculated as: ME (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Matrix Pesticide Class Matrix Effect Range (%) Reference
TomatoVarious-22% to +5%
Leafy Green VegetablesVarious Herbicides+2% to +282% (highest suppression from 2-19%)
Spelt KernelsVariousStrong co-extractive effect leading to signal suppression
TilapiaVariousOnly 5% of analytes exceeded ±20%
Wastewater InfluentsSulfonamides-63.67% to -97.43%

Experimental Protocols

Detailed Protocol for this compound Analysis in Agricultural Products

This protocol is based on a validated method for the determination of this compound in various agricultural products.

1. Extraction

  • For fruits and vegetables: Weigh 20.0 g of the homogenized sample.

  • For grains, legumes, and nuts: Weigh 10.0 g of the sample.

  • For tea leaves: Weigh 5.00 g of the sample and add 20 mL of water, letting it stand for 30 minutes.

  • Add 100 mL of acetonitrile/water (4:1, v/v) and homogenize.

  • Filter the mixture with suction.

  • Add 50 mL of acetonitrile/water (4:1, v/v) to the residue on the filter, homogenize, and filter again.

  • Combine the filtrates and adjust the final volume to 200 mL with acetonitrile/water (4:1, v/v).

2. Clean-up

  • Graphitized Carbon Black (GCB) Column Chromatography:

    • Condition a GCB cartridge (500 mg) with 10 mL of acetonitrile/water (4:1, v/v).

    • Load an aliquot of the extract onto the cartridge.

    • Elute with 50 mL of acetonitrile/water (4:1, v/v).

    • Concentrate the eluate to approximately 8 mL at a temperature below 40°C to remove acetonitrile.

    • Add water to make a final volume of about 10 mL and add 0.1 mL of acetic acid.

  • Octadecylsilanized (ODS) Silica Gel Column Chromatography:

    • Condition an ODS cartridge (1,000 mg) sequentially with 5 mL of 1% acetic acid-acetonitrile and 5 mL of 1% acetic acid.

    • Load the solution from the GCB cleanup step onto the cartridge.

    • Wash with 10 mL of 1% acetic acid/1% acetic acid-acetonitrile solution (7:3, v/v).

    • Elute the analyte with 10 mL of 1% acetic acid-acetonitrile.

  • Trimethylaminopropylsilanized (NH2) Silica Gel Column Chromatography:

    • Condition an NH2 cartridge (500 mg) with 10 mL of acetonitrile/water (4:1, v/v).

    • Load the eluate from the ODS cleanup step onto the cartridge.

    • Elute with 10 mL of acetonitrile/water (4:1, v/v).

    • Collect the eluate, concentrate it below 40°C, and remove the solvent.

3. Final Sample Preparation and Analysis

  • Dissolve the residue in 2 mL of acetonitrile/water (2:3, v/v). This is the test solution.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS system for analysis.

Visualizations

MatrixEffectWorkflow Sample Complex Sample (e.g., Soil, Crop) Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Homogenization Cleanup Sample Cleanup (SPE, QuEChERS) Extraction->Cleanup Crude Extract Analysis LC-MS/MS Analysis Cleanup->Analysis Clean Extract Data Data Interpretation Analysis->Data Chromatogram & Mass Spectra TroubleshootingLogic Start Inaccurate Results? CheckRecovery Check Analyte Recovery Start->CheckRecovery Yes CheckMatrixEffect Evaluate Matrix Effects CheckRecovery->CheckMatrixEffect Good Recovery ImproveExtraction Optimize Extraction (Solvent, pH) CheckRecovery->ImproveExtraction Low Recovery ImproveCleanup Enhance Sample Cleanup (SPE, dSPE) CheckMatrixEffect->ImproveCleanup Significant Effects UseMatrixMatched Use Matrix-Matched Calibration CheckMatrixEffect->UseMatrixMatched Significant Effects UseInternalStd Use Isotope-Labeled Internal Standard CheckMatrixEffect->UseInternalStd Significant Effects Reanalyze Re-analyze Samples ImproveExtraction->Reanalyze ImproveCleanup->Reanalyze UseMatrixMatched->Reanalyze UseInternalStd->Reanalyze

References

Technical Support Center: Enhancing the Photodegradation of Flucetosulfuron in Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the study of Flucetosulfuron photodegradation. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for enhancing the photodegradation of this compound in water?

A1: The use of a photocatalyst, particularly titanium dioxide (TiO₂), under ultraviolet (UV) irradiation has been shown to be highly effective in accelerating the photodegradation of this compound in aqueous solutions.[1][2] Additionally, photosensitizers such as hydrogen peroxide (H₂O₂), potassium nitrate (KNO₃), and humic acid (HA) can also enhance the degradation process, though TiO₂ generally exhibits a more rapid degradation rate.[1][2]

Q2: What is the expected half-life of this compound during photodegradation?

A2: The half-life of this compound during photodegradation is highly dependent on the experimental conditions, including the type of water, the presence of photocatalysts or photosensitizers, and the irradiation source. For example, in the presence of TiO₂ under UV light, the half-life can range from approximately 30 to 55 hours.[1] Without any enhancing agents, the half-life is significantly longer.

Q3: What are the main degradation products of this compound photodegradation?

A3: The primary degradation pathway for this compound involves the cleavage of the sulfonylurea bridge and ester hydrolysis. This process leads to the formation of several smaller molecules. The main identified metabolites are 4,6-dimethoxypyrimidin-2-amine and a substituted pyridine sulfonic acid derivative.

Q4: How does the type of water (e.g., pure water, river water) affect the photodegradation of this compound?

A4: The composition of the water can influence the rate of photodegradation. Studies have shown that the degradation of this compound can occur in pure water, irrigation water, and river water. The presence of organic and inorganic substances in natural waters can act as photosensitizers or quenchers, thereby affecting the degradation kinetics. It is crucial to characterize the water matrix being used in your experiments.

Q5: What analytical methods are suitable for quantifying this compound in water samples?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is the recommended method for the quantitative analysis of this compound. For more sensitive and selective detection, especially for identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is preferred.

Troubleshooting Guide

Issue 1: Low or inconsistent photodegradation rates of this compound.

  • Question: My experiment is showing very slow or highly variable degradation of this compound. What are the possible causes and how can I troubleshoot this?

  • Answer:

    • Inadequate Light Source: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength and intensity to activate the photocatalyst. The light intensity has a significant impact on the reaction rate.

    • Suboptimal Photocatalyst Concentration: The concentration of the photocatalyst (e.g., TiO₂) is critical. Too low a concentration will result in insufficient active sites for the reaction, while an excessively high concentration can lead to light scattering and a decrease in light penetration, thus reducing the overall efficiency. It is recommended to perform optimization experiments to determine the ideal catalyst loading for your specific setup.

    • Incorrect pH of the Solution: The pH of the aqueous solution can significantly influence the surface charge of the photocatalyst and the stability of this compound. The degradation of sulfonylurea herbicides is known to be pH-dependent. It is advisable to monitor and control the pH throughout the experiment to ensure optimal conditions.

    • Presence of Quenchers: Certain ions or organic matter in your water sample may be quenching the reactive oxygen species (ROS) generated by the photocatalyst, thereby inhibiting the degradation of this compound. Consider using purified water for initial experiments to establish a baseline and then introduce components of your complex matrix systematically to identify potential inhibitors.

Issue 2: Poor reproducibility of experimental results.

  • Question: I am struggling to obtain consistent results between replicate experiments. What factors should I investigate?

  • Answer:

    • Inconsistent Sample Preparation: Ensure that the initial concentration of this compound and the photocatalyst are precisely the same for each experiment. Use calibrated equipment for all measurements.

    • Variable Reaction Conditions: Maintain constant temperature, stirring rate, and light intensity across all experiments. Fluctuations in these parameters can significantly affect the reaction kinetics.

    • Aging of Photocatalyst: The activity of the photocatalyst can change over time or with reuse. If you are reusing the catalyst, ensure a consistent regeneration procedure is in place. For new experiments, use a fresh batch of catalyst from the same supplier to minimize variability.

    • Analytical Method Variability: Calibrate your analytical instrument (e.g., HPLC) before each set of measurements. Use an internal standard to account for any variations in sample injection or detector response.

Issue 3: Difficulty in identifying and quantifying degradation byproducts.

  • Question: I am having trouble detecting the expected degradation products of this compound. What can I do?

  • Answer:

    • Insufficiently Sensitive Analytical Method: The concentration of degradation byproducts may be below the detection limit of your current analytical method. Consider using a more sensitive technique such as LC-MS/MS.

    • Sample Matrix Interference: Components in your water sample may be co-eluting with your byproducts of interest, making them difficult to identify and quantify. Optimize your chromatographic method (e.g., gradient elution, different column chemistry) to improve separation.

    • Improper Sample Quenching: The photodegradation reaction may continue after sample collection if not properly quenched. Immediately after collection, filter the sample to remove the photocatalyst and store it in the dark at a low temperature to prevent further degradation before analysis.

Quantitative Data Summary

The following tables summarize the photodegradation half-life of this compound under various experimental conditions.

Table 1: Half-life (t½) of this compound in Different Water Systems with and without Enhancers.

Water SystemAdditive (50 mg/L)Half-life (hours)
Pure WaterNone> 120
Pure WaterTiO₂30.54
Pure WaterKNO₃45.32
Pure WaterH₂O₂38.75
Pure WaterHumic Acid61.23
Irrigation WaterNone> 120
Irrigation WaterTiO₂42.18
River WaterNone> 120
River WaterTiO₂55.45

Experimental Protocols

1. Protocol for Photocatalytic Degradation of this compound

This protocol outlines the steps for conducting a typical photodegradation experiment using a photocatalyst.

  • Materials:

    • This compound analytical standard

    • Titanium dioxide (TiO₂, e.g., Degussa P25)

    • Deionized water or specific water matrix (river water, etc.)

    • Photoreactor with a UV lamp or solar simulator

    • Magnetic stirrer and stir bars

    • pH meter

    • Syringes and syringe filters (0.22 µm)

    • HPLC or LC-MS system

  • Procedure:

    • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and then dilute it with the desired water matrix to the target initial concentration (e.g., 10 mg/L).

    • Reactor Setup: Add the this compound solution to the photoreactor. Place the reactor on a magnetic stirrer.

    • Addition of Photocatalyst: Add the desired amount of TiO₂ to the solution (e.g., 50 mg/L).

    • Equilibration: Stir the suspension in the dark for a specific period (e.g., 30 minutes) to allow for adsorption/desorption equilibrium to be reached between the this compound and the photocatalyst surface.

    • Initiation of Photodegradation: Turn on the UV lamp or solar simulator to start the photoreaction.

    • Sampling: At predetermined time intervals, withdraw aliquots of the suspension using a syringe.

    • Sample Quenching and Preparation: Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction. The filtrate is then ready for analysis.

    • Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC or LC-MS method.

2. Protocol for Quantitative Analysis of this compound by LC-MS

This protocol provides a general procedure for the analysis of this compound in water samples.

  • Instrumentation:

    • Liquid Chromatograph-Mass Spectrometer (LC-MS)

    • C18 reversed-phase HPLC column

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or acetic acid (for mobile phase modification)

  • Procedure:

    • Preparation of Mobile Phase: Prepare the mobile phase, for example, a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).

    • Calibration Standards: Prepare a series of calibration standards of this compound in the mobile phase.

    • LC-MS Conditions:

      • Set the column temperature (e.g., 40 °C).

      • Set the mobile phase flow rate (e.g., 0.2 mL/min).

      • Set the injection volume (e.g., 10 µL).

      • Optimize the mass spectrometer parameters (e.g., electrospray ionization in positive mode, capillary voltage, cone voltage, and source temperature) for the detection of this compound.

    • Analysis: Inject the prepared samples and calibration standards into the LC-MS system.

    • Quantification: Construct a calibration curve from the peak areas of the calibration standards and use it to determine the concentration of this compound in the unknown samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Add Solution to Photoreactor A->C B Prepare Water Matrix B->C D Add Photocatalyst (e.g., TiO2) C->D E Equilibrate in Dark (Stirring) D->E F Initiate Irradiation (UV Lamp/Solar Simulator) E->F G Collect Samples at Time Intervals F->G H Filter Sample (Quench Reaction) G->H I Analyze by HPLC/LC-MS H->I J Quantify this compound Concentration I->J

Caption: Experimental workflow for the photodegradation of this compound.

Degradation_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Degradation Degradation of this compound This compound->Degradation UV_Light UV Light / Sunlight Photocatalyst Photocatalyst (e.g., TiO2) UV_Light->Photocatalyst activates ROS_Generation Generation of Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) Photocatalyst->ROS_Generation generates ROS_Generation->Degradation attacks Cleavage Sulfonylurea Bridge Cleavage Degradation->Cleavage Hydrolysis Ester Hydrolysis Degradation->Hydrolysis Metabolite1 4,6-dimethoxypyrimidin-2-amine Cleavage->Metabolite1 Metabolite2 Substituted Pyridine Sulfonic Acid Derivative Cleavage->Metabolite2 Hydrolysis->Metabolite2

Caption: Plausible photodegradation pathway of this compound.

Safety Precautions

  • This compound Handling: this compound is suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects. Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.

  • Photocatalyst Handling: Nanoparticulate photocatalysts like TiO₂ can be hazardous if inhaled. Handle these materials in a fume hood and wear a dust mask or respirator to avoid inhalation.

  • UV Radiation: UV radiation is harmful to the eyes and skin. Never look directly at the UV lamp and ensure the photoreactor is properly shielded to prevent exposure. Wear UV-blocking safety glasses.

References

Technical Support Center: Flucetosulfuron Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Flucetosulfuron analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound analytical standards?

To ensure the long-term stability of solid this compound analytical standards, it is recommended to store them in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is best to store the standards at -20°C.[1]

2. What solvents are recommended for preparing this compound stock and working solutions?

Acetonitrile is a commonly used solvent for preparing stock solutions of this compound and other sulfonylurea herbicides.[2][3] For analytical methods such as LC-MS, standard solutions are often prepared in a mixture of acetonitrile and water.[4] this compound is also soluble in DMSO.[1] The choice of solvent should be compatible with your analytical method.

3. How should I store this compound stock and working solutions?

It is a common practice for stock and working solutions of sulfonylurea herbicides to be stored at -20°C to minimize degradation. For short-term storage of a few days to weeks, refrigeration at 0-4°C may be adequate. Always store solutions in tightly sealed containers to prevent solvent evaporation and protect from light.

4. What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are ester hydrolysis and cleavage of the sulfonylurea bridge. These degradation processes are influenced by several factors, including pH and exposure to light.

5. How does pH affect the stability of this compound in aqueous solutions?

This compound is most stable in neutral aqueous solutions (pH 7.0). It is relatively unstable under acidic (pH 4.0) and alkaline (pH 9.2) conditions, with degradation being most rapid at alkaline pH.

6. Is this compound sensitive to light?

Yes, this compound is susceptible to photodegradation. Degradation is faster when exposed to UV light compared to sunlight. Therefore, it is crucial to protect both solid standards and solutions from light by using amber vials or storing them in the dark.

Troubleshooting Guide: Stability Issues in Analytical Experiments

This section addresses common problems that may arise during the handling and analysis of this compound analytical standards.

Issue 1: Inconsistent or drifting peak areas in HPLC/LC-MS analysis.

Possible Cause: Degradation of this compound in the working solution.

Troubleshooting Steps:

  • Prepare fresh working standards: The most straightforward step is to prepare a new set of working standards from a reliable stock solution.

  • Check solution storage: Ensure that your stock and working solutions are stored under the recommended conditions (protected from light and at an appropriate temperature).

  • Evaluate solvent compatibility: If you are using a solvent other than acetonitrile, consider preparing a fresh stock solution in HPLC-grade acetonitrile to assess if the solvent is contributing to instability.

  • Minimize time at room temperature: Do not leave standard solutions on the benchtop or in the autosampler for extended periods.

Issue 2: Appearance of unexpected peaks in the chromatogram.

Possible Cause: Presence of degradation products.

Troubleshooting Steps:

  • Identify potential degradation products: The primary degradation pathways are ester hydrolysis and sulfonylurea bridge cleavage. Expect to see peaks corresponding to the resulting molecular fragments.

  • Perform a forced degradation study (optional but recommended): To confirm the identity of degradation peaks, you can subject a concentrated solution of this compound to stress conditions (e.g., mild acid, base, or UV light) and analyze the resulting mixture. This can help in identifying the retention times of the major degradation products.

  • Review sample and standard preparation: Ensure that samples and standards are not exposed to harsh conditions (e.g., extreme pH, high temperatures, or prolonged light exposure) during preparation.

Issue 3: Poor peak shape (e.g., tailing or fronting).

Possible Cause: While often related to chromatographic conditions, poor peak shape can sometimes be exacerbated by the presence of impurities or degradation products.

Troubleshooting Steps:

  • Verify the purity of the standard: If possible, check the certificate of analysis for the purity of the analytical standard.

  • Optimize chromatographic conditions:

    • Mobile Phase pH: Since this compound is a weak acid, the pH of the mobile phase can affect peak shape. Ensure the mobile phase is adequately buffered.

    • Column Condition: A deteriorating column can lead to poor peak shape. Flush the column or replace it if necessary.

  • Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

Data Presentation

Table 1: Half-life of this compound in Aqueous Buffer Solutions

pHHalf-life (days)Stability
4.01.90Unstable
7.09.65Fairly Stable
9.2Not specified, but 95.13% degradation in 3 daysHighly Unstable

Source: Persistence and transformation of this compound herbicide in soil as affected by biotic and abiotic factors

Table 2: Photodegradation of this compound

Light SourceConditionDegradation after 1 hourDegradation after 12-14 hours
SunlightThin Film52.03%95.21% (after 14h)
UV LightThin Film64.04%98.34% (after 12h)

Source: Persistence and transformation of this compound herbicide in soil as affected by biotic and abiotic factors

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for LC-MS Analysis

This protocol is based on a validated method for the analysis of this compound in agricultural products.

  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh an appropriate amount of this compound analytical standard.

    • Dissolve the standard in HPLC-grade acetonitrile in a class A volumetric flask to obtain the desired concentration.

    • Store the stock solution in an amber glass vial at -20°C.

  • Working Standard Solutions (e.g., 0.0005–0.01 µg/mL):

    • Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (2:3, v/v) to achieve the desired concentrations for the calibration curve.

    • Prepare these solutions fresh daily or verify their stability for short-term storage under refrigerated conditions.

Visualizations

Flucetosulfuron_Degradation_Pathway This compound This compound Ester_Hydrolysis Ester Hydrolysis Product This compound->Ester_Hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) Bridge_Cleavage Sulfonylurea Bridge Cleavage Products This compound->Bridge_Cleavage Bridge Cleavage (pH, Light, Microbial)

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Analytical Results q1 Are stock/working solutions fresh? start->q1 prep_fresh Prepare fresh solutions q1->prep_fresh No q2 Unexpected peaks observed? q1->q2 Yes prep_fresh->q2 check_storage Verify storage conditions (Temp, Light) degradation Suspect degradation. Check for harsh conditions (pH, Temp, Light). q2->degradation Yes q3 Poor peak shape? q2->q3 No degradation->q3 hplc_check Troubleshoot HPLC method (Mobile phase, Column, Solvent) q3->hplc_check Yes end Problem Resolved q3->end No hplc_check->end

References

Validation & Comparative

A Comparative Analysis of Flucetosulfuron and Other Sulfonylurea Herbicides for Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Flucetosulfuron and other prominent sulfonylurea herbicides. The information presented is based on a comprehensive review of experimental data to assist researchers and scientists in understanding the relative performance of these compounds in weed management.

Introduction to Sulfonylurea Herbicides

Sulfonylurea herbicides are a class of compounds widely used in agriculture for their high efficacy at low application rates.[1] They are known for their systemic action, being readily absorbed by both the roots and foliage of plants and translocated to the growing points.[2] The primary mode of action for sulfonylurea herbicides is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[3] Inhibition of ALS leads to a cessation of plant growth and eventual death of susceptible weeds.

This compound is a newer generation sulfonylurea herbicide that has demonstrated a broad spectrum of weed control, including some species that are marginally controlled by other commercial sulfonylurea products. This guide will compare the performance of this compound with other commonly used sulfonylurea herbicides such as Bensulfuron-methyl, Metsulfuron-methyl, and Nicosulfuron.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies on the efficacy of this compound and other sulfonylurea herbicides against common weeds, primarily in rice and other cereal crops.

Table 1: Efficacy of this compound against Key Weeds

Weed SpeciesApplication Rate (g a.i./ha)Efficacy/ControlCropReference
Echinochloa crus-galli15 - 30Excellent ControlRice
Annual Broadleaf Weeds15 - 30Similar to other sulfonylureasRice
Sedges15 - 30Similar to other sulfonylureasRice
Perennial Weeds15 - 30Similar to other sulfonylureasRice
Galium aparine20 - 30Excellent ControlCereals (Wheat, Barley)
Matricaria spp.20 - 30Excellent ControlCereals (Wheat, Barley)
Papaver rhoeas20 - 30Excellent ControlCereals (Wheat, Barley)

Table 2: Efficacy of Bensulfuron-methyl against Key Weeds

Weed SpeciesApplication Rate (g a.i./ha)Weed Control Efficiency (%)CropReference
Total Weeds6090.0Wet direct-sown summer rice
Total Weeds (with Pretilachlor)50 + 45092.2Wet direct-sown summer rice
Sedges and Broadleaf Weeds60Almost Complete ControlTransplanted Rice
Cyperus difformis45Variable (Resistance Observed)Rice
Fimbristylis miliacea60Effective ControlTransplanted Rice
Sphenoclea zeylanica60Effective ControlWet direct-sown summer rice

Table 3: Efficacy of Metsulfuron-methyl against Key Weeds

Weed SpeciesApplication Rate (g a.i./ha)Weed Control Efficiency (%)CropReference
Broadleaf Weeds887.9Transplanted Rice
Total Weeds (Encapsulated)597.27Transplanted Rice
Total Weeds (Commercial)584.55Transplanted Rice
Total Weeds6077.14 (at 20 DAT)Aus Rice
Broadleaf Weeds and Sedges4 (with Chlorimuron-ethyl)Effective ControlTransplanted Rice

Mechanism of Action: ALS Inhibition Pathway

Sulfonylurea herbicides exert their phytotoxic effects by targeting and inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is a crucial component in the biosynthetic pathway of essential branched-chain amino acids. The inhibition of ALS disrupts protein synthesis, leading to the cessation of cell division and plant growth.

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (EC 2.2.1.6) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalysis AminoAcids Branched-chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->AminoAcids Biosynthesis Pathway Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth & Cell Division Protein->Growth Herbicide Sulfonylurea Herbicide Herbicide->Inhibition Inhibition->ALS Inhibition

Sulfonylurea herbicides block the ALS enzyme, halting amino acid production.

Experimental Protocols for Herbicide Efficacy Evaluation

The evaluation of herbicide efficacy is typically conducted through a series of standardized trials to ensure the reliability and reproducibility of the results. The following outlines a general methodology for conducting such experiments.

1. Experimental Design:

  • Trial Location: Field trials should be conducted in locations representative of the intended use area, considering soil type, climate, and common weed flora.

  • Plot Design: A randomized complete block design (RCBD) with a minimum of three to four replications is recommended to minimize the effects of field variability.

  • Plot Size: The size of individual plots should be sufficient to allow for accurate application of herbicides and to minimize edge effects. A typical size might be 3x5 meters.

  • Treatments: Treatments should include a range of herbicide application rates (e.g., half, recommended, and double the proposed label rate), a standard or reference herbicide for comparison, and an untreated control (weedy check).

2. Herbicide Application:

  • Timing: Herbicides should be applied at the recommended crop and weed growth stage as specified for the product. This can be pre-emergence or post-emergence.

  • Equipment: Application is typically carried out using a calibrated backpack sprayer equipped with appropriate nozzles to ensure uniform coverage.

  • Environmental Conditions: Weather conditions (temperature, humidity, wind speed) at the time of application should be recorded as they can influence herbicide performance.

3. Data Collection and Assessment:

  • Weed Control Efficacy: This is the primary data point and can be assessed in several ways:

    • Visual Ratings: Weed control is often rated visually on a scale of 0 to 100%, where 0 indicates no control and 100 indicates complete weed death.

    • Weed Density: The number of individual weed plants per unit area (e.g., per square meter) is counted.

    • Weed Biomass: The above-ground parts of the weeds in a defined area (e.g., a quadrat) are harvested, dried, and weighed.

  • Crop Phytotoxicity: Any injury to the crop is visually assessed on a scale, noting symptoms such as stunting, chlorosis, or necrosis.

  • Crop Yield: The final grain or biomass yield from each plot is harvested and measured to determine the impact of the weed control treatments on crop productivity.

  • Data Analysis: The collected data are subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine significant differences between treatments.

Herbicide_Efficacy_Workflow start Start: Trial Planning design Experimental Design (RCBD, Plot Size, Treatments) start->design application Herbicide Application (Timing, Rate, Equipment) design->application data_collection Data Collection application->data_collection weed_control Weed Control Assessment (Visual, Density, Biomass) data_collection->weed_control phytotoxicity Crop Phytotoxicity Assessment data_collection->phytotoxicity yield_measurement Crop Yield Measurement data_collection->yield_measurement analysis Statistical Analysis (ANOVA) weed_control->analysis phytotoxicity->analysis yield_measurement->analysis results Results & Conclusion analysis->results

A typical workflow for conducting herbicide efficacy trials.

Conclusion

This compound demonstrates high efficacy against a broad spectrum of weeds, including the problematic grass Echinochloa crus-galli, often at low application rates. Its performance against annual broadleaf weeds and sedges is comparable to other established sulfonylurea herbicides. The selection of a particular sulfonylurea herbicide will depend on the specific weed spectrum present in the field, the crop being treated, and considerations of potential herbicide resistance. The data presented in this guide, along with the outlined experimental protocols, provide a foundation for researchers to make informed decisions and design further comparative studies.

References

A Comparative Guide to Validated Analytical Methods for Flucetosulfuron Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of validated analytical methods for the determination of Flucetosulfuron residues in various environmental and agricultural matrices. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a detailed overview of different techniques and their performance characteristics. The primary methods discussed are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for pesticide residue analysis.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound residue analysis depends on factors such as the matrix type, required sensitivity, and available instrumentation. The following table summarizes the performance of different validated methods.

MethodMatrixExtraction & CleanupLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (%RSD)Reference
LC-MS/MS Agricultural Products (general)Acetonitrile/water extraction, graphitized carbon black, octadecylsilanized silica gel, and trimethylaminopropylsilanized silica gel cartridgesNot Specified0.01 mg/kgNot SpecifiedNot Specified[1]
d-SLE LC-MS/MS StrawberriesDispersive solid-liquid extraction (d-SLE)0.003 mg/kg0.01 mg/kg89-982.1-5.4 (Repeatability), 3.5-7.8 (Within-laboratory reproducibility)[2]
QuEChERS LC-MS/MS StrawberriesQuEChERS with C18 cleanupNot SpecifiedNot Specified74-87Not Specified[2]
LC-MS/MS Soil (Sandy Loam, Clayey Loam, Loam)Acetonitrile extraction0.01-0.02 µg/g0.03-0.06 µg/g85.2-94.9Not Specified[3]
Bioassay Wetland Rice SoilsPot culture with sunflower as indicator plantNot a quantitative chemical methodNot a quantitative chemical methodNot ApplicableNot Applicable[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for the key experiments cited in this guide.

LC-MS/MS Method for Agricultural Products

This method is a comprehensive procedure for the extraction and quantification of this compound in a variety of agricultural products.

1.1. Extraction:

  • For fruits and vegetables, weigh 20.0 g of the sample. For grains, legumes, and seeds, use 10.0 g. For tea leaves, use 5.00 g and let it stand in 20 mL of water for 30 minutes.

  • Add 100 mL of acetonitrile/water (4:1, v/v) and homogenize.

  • Filter the homogenate with suction.

  • Add another 50 mL of acetonitrile/water (4:1, v/v) to the residue on the filter paper, homogenize, and filter again.

  • Combine the filtrates and adjust the final volume to 200 mL with acetonitrile/water (4:1, v/v).

1.2. Clean-up:

  • Graphitized Carbon Black Column Chromatography:

    • Condition a graphitized carbon black cartridge (500 mg) with 10 mL of acetonitrile/water (4:1, v/v).

    • Load the extract and elute with 50 mL of acetonitrile/water (4:1, v/v).

    • Collect the eluate, concentrate to about 8 mL at below 40°C, and remove acetonitrile.

    • Add water to make a 10 mL solution and add 0.1 mL of acetic acid.

  • Octadecylsilanized Silica Gel Column Chromatography:

    • Condition an octadecylsilanized silica gel cartridge (1,000 mg) with 5 mL each of 1% acetic acid-acetonitrile and 1% acetic acid.

    • Load the solution from the previous step.

    • Wash with 10 mL of 1% acetic acid/1% acetic acid-acetonitrile solution (7:3, v/v).

    • Elute with 10 mL of 1% acetic acid/1% acetic acid-acetonitrile (1:1, v/v).

    • Concentrate the eluate at below 40°C to remove the solvent and redissolve in 10 mL of acetonitrile/water (4:1, v/v).

  • Trimethylaminopropylsilanized Silica Gel Column Chromatography:

    • Condition a trimethylaminopropylsilanized silica gel cartridge (500 mg) with 10 mL of acetonitrile/water (4:1, v/v).

    • Load the solution from the previous step and elute with 10 mL of acetonitrile/water (4:1, v/v).

    • Collect the eluate, concentrate at below 40°C to remove the solvent.

    • Dissolve the residue in acetonitrile/water (2:3, v/v) to make a final volume of 2 mL for analysis.

1.3. LC-MS/MS Conditions:

  • Column: Octadecylsilanized silica gel (e.g., 2.0 mm i.d., 150 mm length, 5 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase: 0.1 vol% acetic acid / 0.1 vol% acetic acid-acetonitrile solution (3:2, v/v).

  • Ionization Mode: ESI (+).

  • Major Monitoring Ions (m/z): 510, 488.

Dispersive Solid-Liquid Extraction (d-SLE) with LC-MS/MS for Strawberries

This method presents a streamlined extraction and cleanup process for this compound in strawberries.

2.1. Extraction:

  • Homogenize 10 g of strawberry sample with 10 mL of acetonitrile.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

2.2. Clean-up (d-SLE):

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add 150 mg of anhydrous magnesium sulfate and 50 mg of PSA (primary secondary amine).

  • Vortex for 30 seconds and centrifuge at 12000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.

2.3. LC-MS/MS Conditions:

  • The analysis is performed using LC-MS/MS in the positive ion mode with multiple reaction monitoring (MRM). Specific transitions for this compound are monitored.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

3.1. Extraction:

  • Homogenize a 10-15 g sample.

  • Add an appropriate amount of water if the sample is dry to create an aqueous environment.

  • Add acetonitrile and extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake or vortex vigorously and then centrifuge to separate the layers.

3.2. Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

  • An aliquot of the acetonitrile supernatant is transferred to a tube containing d-SPE sorbents.

  • Common sorbents include PSA to remove organic acids, sugars, and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.

  • Vortex the tube and centrifuge.

  • The resulting supernatant is ready for analysis.

Bioassay for this compound Residue in Soil

This method uses a sensitive indicator plant to detect the presence of phytotoxic residues of this compound in soil.

  • Indicator Plant Selection: Sunflower has been identified as a sensitive indicator plant for this compound.

  • Procedure:

    • Collect soil samples from the experimental plots.

    • Sow seeds of the indicator plant (sunflower) in pots containing the collected soil.

    • Maintain appropriate moisture levels.

    • After a set period (e.g., 14 days), measure key growth parameters such as shoot length.

    • The presence of this compound residue is indicated by a reduction in the growth parameter compared to control plants grown in untreated soil. A dose-response curve can be established to estimate the residue concentration.

Workflow and Process Diagrams

Visualizing the analytical workflow can aid in understanding the sequence of steps involved in this compound residue analysis.

Flucetosulfuron_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Soil, Water, Crop) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction SPE Solid Phase Extraction (SPE) - Graphitized Carbon - C18 - PSA Extraction->SPE Traditional Method QuEChERS QuEChERS (d-SPE Cleanup) Extraction->QuEChERS QuEChERS Method Concentration Concentration & Reconstitution SPE->Concentration QuEChERS->Concentration LCMS_Analysis LC-MS/MS Analysis (Quantification & Confirmation) Concentration->LCMS_Analysis Data_Processing Data Processing - Calibration Curve - Residue Calculation LCMS_Analysis->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: General workflow for this compound residue analysis.

References

Flucetosulfuron Persistence: A Comparative Analysis in Flooded vs. Non-Flooded Soil Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of flucetosulfuron persistence in soil under flooded (anaerobic) and non-flooded (aerobic) conditions. The data presented is supported by peer-reviewed experimental studies to aid in understanding the environmental fate of this herbicide, a critical aspect for sustainable agricultural practices and the development of new crop protection agents.

Executive Summary

This compound, a sulfonylurea herbicide, exhibits significantly different persistence patterns based on soil moisture levels. Experimental data consistently demonstrates that this compound degrades more rapidly in non-flooded, aerobic soils compared to flooded, anaerobic conditions. This is primarily attributed to the crucial role of aerobic microorganisms in the herbicide's breakdown. Under flooded conditions, the anaerobic environment inhibits the activity of these microbes, leading to a longer half-life and increased persistence of this compound in the soil. This guide will delve into the quantitative data from key studies, outline the experimental methodologies used, and provide a comparative context with other sulfonylurea herbicides.

Comparative Data on Herbicide Persistence

The persistence of a herbicide in soil is typically measured by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following table summarizes the half-life of this compound in different soil types under varying moisture regimes, as reported in a key study. For comparative purposes, data for other sulfonylurea herbicides are also included.

HerbicideSoil TypeMoisture ConditionHalf-life (DT50) in DaysReference
This compound Sandy LoamNon-flooded (Field Capacity)1.14[1]
Sandy LoamFlooded2.81[1]
Clayey LoamNon-flooded (Field Capacity)0.96[1]
Clayey LoamFlooded2.13[1]
Loamy ClayNon-flooded (Field Capacity)0.58[1]
Loamy ClayFlooded1.52
Imazosulfuron Sandy LoamAerobic (Non-flooded)~70
Sandy LoamAnaerobic (Flooded)~4
Pyrazosulfuron-ethyl Rice Paddy SoilFlooded5.4

Signaling Pathways and Degradation Mechanisms

The primary degradation pathways for this compound in soil involve two main chemical reactions: ester hydrolysis and the cleavage of the sulfonylurea bridge. The efficiency of these degradation processes, particularly those mediated by microorganisms, is heavily influenced by the presence of oxygen.

This compound This compound Ester_Hydrolysis Ester Hydrolysis This compound->Ester_Hydrolysis SU_Bridge_Cleavage Sulfonylurea Bridge Cleavage This compound->SU_Bridge_Cleavage Metabolite_1 Metabolite 1 Ester_Hydrolysis->Metabolite_1 Metabolite_2 Metabolite 2 SU_Bridge_Cleavage->Metabolite_2 Aerobic_Microbes Aerobic Microorganisms Aerobic_Microbes->Ester_Hydrolysis Facilitates Aerobic_Microbes->SU_Bridge_Cleavage Facilitates Anaerobic_Conditions Anaerobic (Flooded) Conditions Anaerobic_Conditions->Aerobic_Microbes Inhibits

Degradation pathway of this compound in soil.

Experimental Protocols

To ensure the reproducibility and validity of the findings on this compound persistence, a detailed understanding of the experimental methodology is crucial. The following protocol is a synthesized representation of the methods described in the cited literature.

Soil Collection and Preparation
  • Sampling: Topsoil (0-15 cm depth) is collected from agricultural fields with no recent history of this compound application.

  • Processing: The soil is air-dried, passed through a 2 mm sieve to remove large debris and ensure homogeneity.

  • Sterilization (for control experiments): A portion of the soil is sterilized by autoclaving to distinguish between microbial and chemical degradation.

Herbicide Treatment and Incubation
  • Application: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone) and applied to the soil samples to achieve a predetermined concentration. The solvent is allowed to evaporate completely.

  • Moisture Adjustment:

    • Non-flooded (Field Capacity): Deionized water is added to the soil to achieve approximately 60% of its maximum water-holding capacity.

    • Flooded: A 5 cm layer of deionized water is maintained above the soil surface.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., up to 30 days).

Residue Analysis
  • Extraction: At various time intervals, soil samples are collected and extracted using an appropriate solvent system, such as a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Clean-up: The extracts are purified using solid-phase extraction (SPE) cartridges to remove interfering substances.

  • Quantification: The concentration of this compound in the cleaned extracts is determined using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

cluster_prep Sample Preparation cluster_treatment Treatment & Incubation cluster_analysis Residue Analysis Soil_Collection Soil Collection (0-15 cm) Sieving Sieving (2mm) Soil_Collection->Sieving Sterilization Sterilization (Control) Sieving->Sterilization Herbicide_Application This compound Application Sieving->Herbicide_Application Sterilization->Herbicide_Application Moisture_Adjustment Moisture Adjustment Herbicide_Application->Moisture_Adjustment Non_Flooded Non-flooded Moisture_Adjustment->Non_Flooded Flooded Flooded Moisture_Adjustment->Flooded Incubation Incubation (Dark, 25°C) Non_Flooded->Incubation Flooded->Incubation Extraction Extraction (QuEChERS) Incubation->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup Quantification Quantification (HPLC-MS/MS) Cleanup->Quantification Data_Analysis Half-life Calculation Quantification->Data_Analysis

Experimental workflow for assessing this compound persistence.

Discussion and Implications

The slower degradation of this compound in flooded soils has significant implications for its use in rice paddies and other agricultural systems with periodic or continuous flooding. The increased persistence could lead to a longer period of weed control but also raises concerns about potential carryover to subsequent crops and the long-term impact on the soil ecosystem.

The contrasting data for imazosulfuron, which in one study showed extremely rapid degradation under anaerobic conditions, highlights that the effect of flooding on sulfonylurea herbicides is not uniform and depends on the specific chemical structure and the microbial communities present in the soil.

For researchers and professionals in drug and herbicide development, these findings underscore the importance of evaluating the environmental fate of new compounds under a range of relevant environmental conditions, including varying soil moisture regimes. A thorough understanding of a compound's persistence is essential for developing effective and environmentally responsible products.

References

A Comparative Analysis of Cross-Resistance in Weeds to Flucetosulfuron and Other Acetolactate Synthase (ALS) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Acetolactate synthase (ALS) inhibitors, a widely used class of herbicides, have been particularly affected by the rapid selection of resistant biotypes. This guide provides a comparative analysis of cross-resistance patterns in various weed species to Flucetosulfuron, a sulfonylurea herbicide, and other ALS inhibitors from different chemical families. The information presented is supported by experimental data from peer-reviewed studies to aid in understanding the complexities of ALS inhibitor resistance and to inform the development of effective weed management strategies.

Cross-Resistance Patterns: A Quantitative Comparison

The primary mechanism of resistance to ALS inhibitors is target-site modification, where point mutations in the ALS gene result in an enzyme that is less sensitive to the herbicide. The specific amino acid substitution determines the level of resistance and the cross-resistance pattern to different ALS inhibitor chemical families.

Below are tables summarizing the quantitative data on the resistance levels of various weed species to this compound and a selection of other ALS inhibitors. The data is presented as the Resistance Factor (RF), which is the ratio of the herbicide concentration required to cause 50% growth reduction (GR50) in the resistant population compared to a susceptible population.

Table 1: Cross-Resistance of Echinochloa spp. (Barnyardgrass) to ALS Inhibitors

HerbicideChemical FamilyResistant BiotypeGR50 (g a.i./ha)Resistance Factor (RF)
This compound SulfonylureaSeosan-15217.14.1
PenoxsulamTriazolopyrimidineSeosan-15217.14.1
Cyhalofop-butylAryloxyphenoxypropionate (ACCase inhibitor)Seosan-152100.74.2

Source: Adapted from Kim et al. (2011). Note: Cyhalofop-butyl is an ACCase inhibitor shown for comparison of resistance in the same biotype.

Table 2: Cross-Resistance of Amaranthus spp. (Pigweed) to Sulfonylurea and Imidazolinone Herbicides

HerbicideChemical FamilyWeed SpeciesResistant BiotypeGR50 (g a.i./ha)Resistance Factor (RF)
Chlorimuron-ethylSulfonylureaA. hybridusR population43.56.9
Metsulfuron-ethylSulfonylureaA. hybridusR population>7.26.5
ImazethapyrImidazolinoneA. hybridusR population-Not Resistant
ThifensulfuronSulfonylureaA. palmeriIowa County0.00058 (lb ai ac-1)4.9
ImazethapyrImidazolinoneA. rudisResistant Biotype->130
ChlorimuronSulfonylureaA. rudisResistant Biotype-High
ThifensulfuronSulfonylureaA. rudisResistant Biotype-High

Sources: Adapted from Mendes et al. (2022)[1], Drewitz et al. (2016)[2], and Sprague et al. (1997)[3].

Table 3: Cross-Resistance of Descurainia sophia (Flixweed) to Various ALS Inhibitors

HerbicideChemical FamilyResistant Biotype (Mutation)Resistance Factor (RF)
Tribenuron-methylSulfonylureapHB23 (Pro197Ser)High
ImazethapyrImidazolinonepHB23 (Pro197Ser)Negative Cross-Resistance
ImazamoxImidazolinonepHB23 (Pro197Ser)No Cross-Resistance
ImazapicImidazolinonepHB23 (Pro197Ser)No Cross-Resistance
Flucarbazone-sodiumSulfonylaminocarbonyltriazolinoneSX30, SX31, SH5, SH6, SH7Cross-Resistant
Bensulfuron-methylSulfonylureaSX30, SX31, SH5, SH6, SH7Cross-Resistant
FlumetsulamTriazolopyrimidineSX30, SX31, SH5, SH6, SH7Cross-Resistant

Sources: Adapted from Zheng et al. (2022)[4] and Wang et al. (2021)[5].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of herbicide resistance.

Whole-Plant Dose-Response Bioassay

This experiment determines the whole-plant response to a range of herbicide doses to calculate the GR50 value.

1. Plant Material and Growth Conditions:

  • Seeds from both suspected resistant and known susceptible weed populations are used.

  • Seeds are germinated in petri dishes or trays containing a suitable growth medium.

  • Seedlings are transplanted at a uniform growth stage (e.g., 2-3 leaf stage) into pots filled with a sterilized soil mix.

  • Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.

2. Herbicide Application:

  • A series of herbicide doses, including a non-treated control and doses above and below the recommended field rate, are prepared.

  • Herbicides are applied using a laboratory spray chamber calibrated to deliver a precise volume of spray solution.

3. Data Collection and Analysis:

  • Plant survival and visual injury are assessed at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • At the end of the experiment (e.g., 21 days), the above-ground biomass is harvested, dried in an oven, and weighed.

  • The data (e.g., dry weight as a percentage of the non-treated control) is subjected to non-linear regression analysis, typically using a log-logistic model, to determine the GR50 value.

  • The Resistance Factor (RF) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

In Vitro ALS Enzyme Activity Assay

This assay directly measures the sensitivity of the ALS enzyme extracted from resistant and susceptible plants to the herbicide.

1. Enzyme Extraction:

  • Young leaf tissue from both resistant and susceptible plants is harvested and immediately frozen in liquid nitrogen.

  • The tissue is ground to a fine powder and homogenized in an extraction buffer containing components to maintain enzyme stability and activity.

  • The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the crude enzyme extract is collected.

2. Enzyme Assay:

  • The assay is conducted in a reaction mixture containing the enzyme extract, necessary cofactors (e.g., FAD, TPP, MgCl2), and the substrate (pyruvate).

  • A range of herbicide concentrations are added to the reaction mixtures.

  • The reaction is incubated at a specific temperature for a set period.

  • The reaction is stopped, and the product (acetolactate) is converted to acetoin by acid-catalyzed decarboxylation.

  • The amount of acetoin is quantified colorimetrically after reaction with creatine and α-naphthol.

3. Data Analysis:

  • The enzyme activity at each herbicide concentration is expressed as a percentage of the activity in the absence of the herbicide.

  • The data is analyzed using non-linear regression to determine the herbicide concentration that inhibits 50% of the enzyme activity (I50).

  • The level of resistance at the enzyme level is determined by comparing the I50 values of the resistant and susceptible biotypes.

Visualizing the Mechanism of Resistance

The primary mechanism of cross-resistance to ALS inhibitors is the alteration of the target enzyme, Acetolactate Synthase. The following diagrams illustrate this process.

ALS_Inhibitor_Resistance_Workflow cluster_susceptible Susceptible Weed cluster_resistant Resistant Weed S_Herbicide ALS Inhibitor (e.g., this compound) S_ALS ALS Enzyme S_Herbicide->S_ALS Application S_Binding Herbicide Binds to ALS S_ALS->S_Binding S_Inhibition Inhibition of Amino Acid Synthesis S_Binding->S_Inhibition S_Death Weed Death S_Inhibition->S_Death R_Herbicide ALS Inhibitor (e.g., this compound) R_ALS Mutated ALS Enzyme (e.g., Pro-197-Leu) R_Herbicide->R_ALS Application R_NoBinding Herbicide Fails to Bind R_ALS->R_NoBinding R_Synthesis Amino Acid Synthesis Continues R_NoBinding->R_Synthesis R_Survival Weed Survival R_Synthesis->R_Survival

Caption: Workflow of ALS inhibitor action in susceptible vs. resistant weeds.

Target_Site_Resistance_Pathway cluster_pathway Biochemical Pathway of ALS Action and Resistance cluster_mutation Target-Site Mutation Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Substrate Amino_Acids Branched-Chain Amino Acids (Val, Leu, Ile) ALS_Enzyme->Amino_Acids Catalysis Plant_Growth Plant Growth Amino_Acids->Plant_Growth ALS_Inhibitor ALS Inhibitor ALS_Inhibitor->ALS_Enzyme Inhibition Altered_ALS Altered ALS Enzyme ALS_Inhibitor->Altered_ALS Reduced Binding Mutation Point Mutation in ALS Gene (e.g., P197S, D376E, W574L) Mutation->Altered_ALS

Caption: Target-site resistance mechanism to ALS-inhibiting herbicides.

References

A Comparative Analysis of Flucetosulfuron's Herbicidal Efficacy at Different Application Timings

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and agricultural scientists on the optimal application strategies for the sulfonylurea herbicide, Flucetosulfuron, supported by experimental data and detailed protocols.

This compound is a broad-spectrum sulfonylurea herbicide effective for the control of a variety of broadleaf weeds, sedges, and some grasses in key agricultural crops such as rice and cereals.[1][2] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4] This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in weed death. This guide provides a detailed comparison of this compound's herbicidal efficacy when applied at different growth stages of weeds and crops, drawing upon key experimental findings.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound, like other sulfonylurea herbicides, targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking this pathway, the herbicide effectively halts protein synthesis and cell growth in susceptible plants. The herbicide is absorbed through the roots, stem, and leaves and translocated to the meristematic tissues where the enzyme is most active.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibition Inhibition Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ALS alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate Pyruvate->alpha_aceto_alpha_hydroxybutyrate ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->alpha_aceto_alpha_hydroxybutyrate Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine alpha_aceto_alpha_hydroxybutyrate->Ile This compound This compound This compound->ALS_node Inhibits

Caption: Mechanism of action of this compound via inhibition of the ALS enzyme.

Comparative Efficacy at Different Application Timings

The timing of this compound application is a critical determinant of its efficacy. It can be applied as a pre-emergence herbicide to the soil before weed seedlings emerge or as a post-emergence herbicide to the foliage of actively growing weeds.

Pre-Emergence Application

When applied pre-emergence, this compound is absorbed by the roots of germinating weeds. Its effectiveness is influenced by soil moisture, with adequate moisture being necessary for the herbicide to be available for uptake.

Post-Emergence Application

As a post-emergence herbicide, this compound is applied directly to the foliage of emerged weeds. The timing of post-emergence application relative to the weed growth stage is crucial for optimal control.

Experimental Data Summary

The following tables summarize the results from field studies evaluating the efficacy of this compound at various application timings and dosages, primarily in rice cultivation.

Table 1: Efficacy of this compound in Transplanted Rice

Treatment (Active Ingredient)Dosage (g a.i./ha)Application Timing (Days After Transplanting - DAT)Weed Control Efficiency (%)Rice Grain Yield (t/ha)Reference
This compound 10 WG252-3Not explicitly stated, but most effective in checking weed population and growth4.45
Penoxsulam + Cyhalofop-butyl135Not SpecifiedData not providedData not provided
Bispyribac-sodium35Not SpecifiedData not providedData not provided
Hand WeedingN/A20 and 40Not applicableData not provided
Weedy CheckN/AN/A0Data not provided

Table 2: Efficacy of this compound in Wet-Seeded Rice

Treatment (Active Ingredient)Dosage (g a.i./ha)Application Timing (Days After Sowing - DAS)Total Weed Dry Weight (g/m²) at 60 DAS (Rainy Season)Rice Grain Yield (t/ha) (Pooled Data)Reference
This compound202-328.36.83
This compound252-325.77.21
This compound302-323.37.45
This compound2010-128.38.21
This compound2510-126.78.33
This compound3010-127.38.25
This compound2018-209.38.13
This compound2518-208.78.17
This compound3018-208.38.20
Hand WeedingN/A20 and 403.38.29
Weedy CheckN/AN/A125.73.82

Note: Lower weed dry weight indicates higher herbicidal efficacy. Higher rice grain yield indicates better weed control and crop safety.

Experimental Protocols

The following is a generalized experimental protocol for conducting herbicide efficacy trials, based on common practices cited in the literature. Researchers should adapt this protocol to their specific experimental conditions and objectives.

Experimental Design and Site Selection
  • Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.

  • Replications: A minimum of three to four replications per treatment is recommended.

  • Plot Size: Plot dimensions should be sufficient to minimize edge effects and allow for representative sampling.

  • Site Preparation: The experimental site should have a uniform and known history of weed infestation. Standard agronomic practices for the crop under investigation should be followed.

Treatment Application
  • Herbicide Preparation: Accurately weigh and dissolve the herbicide formulation in a known volume of water to achieve the desired concentration.

  • Application Equipment: Use a calibrated backpack sprayer with a flat-fan nozzle to ensure uniform application.

  • Application Volume: The spray volume should be consistent across all plots, typically ranging from 300 to 500 L/ha.

  • Timing: Apply herbicides at the specified crop and weed growth stages as per the experimental plan.

  • Control Plots: Include untreated (weedy check) and hand-weeded (weed-free check) plots for comparison.

Data Collection and Assessment
  • Weed Density and Biomass:

    • Place quadrats (e.g., 0.25 m² or 0.5 m²) randomly in each plot at specified intervals after application.

    • Count the number of individual weed species within the quadrat.

    • Harvest the above-ground weed biomass, dry it in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.

  • Weed Control Efficiency (WCE):

    • Calculate WCE using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.

  • Crop Phytotoxicity:

    • Visually assess crop injury at regular intervals after herbicide application using a rating scale (e.g., 0-10 or 0-100%, where 0 is no injury and 10 or 100% is complete crop death).

  • Crop Yield and Yield Components:

    • At crop maturity, harvest the plants from a predetermined net plot area.

    • Measure yield components such as the number of panicles/tillers, grains per panicle, and 1000-grain weight.

    • Determine the final grain yield and adjust for moisture content.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Site Selection & Preparation B Experimental Design (RCBD) A->B C Treatment & Dosage Selection B->C D Herbicide Application C->D E Crop Management D->E F Weed Assessment (Density & Biomass) E->F G Crop Phytotoxicity Assessment F->G H Yield & Yield Component Measurement G->H I Statistical Analysis H->I J Interpretation & Reporting I->J

References

Degradation of Flucetosulfuron: A Comparative Analysis of Biotic and Abiotic Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation of the sulfonylurea herbicide Flucetosulfuron under various biotic and abiotic environmental factors. The information is compiled from recent scientific studies, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways to support environmental fate studies and informed product development.

Executive Summary

This compound is a short-lived herbicide in most soil and aquatic environments.[1] Its persistence is significantly influenced by a combination of biotic and abiotic factors. Microbial activity and acidic pH are the primary drivers of its degradation.[1][2][3] The main degradation pathways are ester hydrolysis and cleavage of the sulfonylurea bridge.[2] Abiotic factors such as photolysis also contribute to its breakdown, particularly in aqueous environments.

Quantitative Data Summary

The following tables summarize the degradation half-life of this compound under different environmental conditions as reported in scientific literature.

Table 1: Effect of Biotic and Abiotic Factors on this compound Half-Life in Soil

Soil TypeConditionHalf-Life (days)Primary Degradation Factor(s)Reference
Sandy LoamNon-sterile0.96Biotic & Abiotic (Chemical)
Sterile1.41Abiotic (Chemical)
Clayey LoamNon-sterile1.14Biotic & Abiotic (Chemical)
Sterile2.11Abiotic (Chemical)
Loamy ClayNon-sterile0.58Biotic
Sterile8.38Abiotic (Chemical)
Kerala SoilNon-sterile0.58Biotic (Effective Microbial Community)
Sterile8.38Abiotic (Chemical)
Delhi SoilNon-sterile1.28Biotic & Abiotic
Karnal SoilNon-sterile1.14Biotic & Abiotic

Table 2: Effect of Moisture and Light on this compound Degradation

ConditionMatrixHalf-LifeReference
Field Capacity MoistureSoilFaster Degradation
Flooded ConditionsSoilSlower Degradation
Sunlight Exposure (Thin Film)-3.21 hours
UV Light Exposure (Thin Film)-2.01 hours

Table 3: Effect of pH on this compound Degradation in Aqueous Buffer Solutions

pHConditionPersistenceReference
4.0AcidicLeast Stable
7.0NeutralComparatively Stable
9.2AlkalineFaster Degradation than Neutral

Degradation Pathways and Transformation Products

The degradation of this compound primarily proceeds through two major pathways: ester hydrolysis and cleavage of the sulfonylurea bridge . The order of these pathways can be influenced by soil pH. Under photolytic conditions, additional degradation products may be formed.

Five major transformation products have been identified through LC-MS/MS analysis in soil and buffer solutions.

Diagram of this compound Degradation Pathways

Flucetosulfuron_Degradation cluster_hydrolysis Ester Hydrolysis cluster_cleavage Sulfonylurea Bridge Cleavage cluster_photodegradation Photodegradation This compound This compound M1 Metabolite M1 (Ester Hydrolysis Product) This compound->M1 Biotic/Abiotic (Acid/Alkaline Hydrolysis) M2 Metabolite M2 This compound->M2 Biotic/Abiotic (Cleavage) M3 Metabolite M3 This compound->M3 Biotic/Abiotic (Cleavage) M5 Metabolite M5 (Pyrimidine Substituted Urea) This compound->M5 Sunlight/UV M4 Further Degradation Products M1->M4 M2->M4 M3->M4 M5->M4

Caption: Proposed degradation pathways of this compound.

Experimental Protocols

The following are summaries of the methodologies employed in the cited studies to assess the biotic and abiotic degradation of this compound.

Persistence in Sterile and Non-Sterile Soil (Biotic vs. Abiotic Degradation)
  • Objective: To evaluate the contribution of soil microbial activity to the degradation of this compound.

  • Methodology:

    • Soil samples are collected and sieved.

    • For sterile conditions, a portion of the soil is autoclaved to eliminate microbial activity.

    • Both sterile and non-sterile soil samples are fortified with a known concentration of this compound.

    • The samples are incubated under controlled temperature and moisture conditions.

    • At specific time intervals, subsamples are taken for residue analysis.

    • This compound residues are extracted from the soil using an appropriate solvent (e.g., QuEChERS method).

    • The concentration of this compound is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • The dissipation kinetics are determined, and the half-life is calculated.

Experimental Workflow for Biotic vs. Abiotic Soil Degradation

Soil_Degradation_Workflow start Soil Sample Collection sieve Sieving start->sieve split Divide Sample sieve->split autoclave Autoclaving (Sterilization) split->autoclave Portion 1 non_sterile Non-Sterile Soil split->non_sterile Portion 2 sterile Sterile Soil autoclave->sterile fortify_ns Fortification with This compound non_sterile->fortify_ns fortify_s Fortification with This compound sterile->fortify_s incubate_ns Incubation fortify_ns->incubate_ns incubate_s Incubation fortify_s->incubate_s sampling_ns Periodic Sampling incubate_ns->sampling_ns sampling_s Periodic Sampling incubate_s->sampling_s extraction_ns Residue Extraction sampling_ns->extraction_ns extraction_s Residue Extraction sampling_s->extraction_s analysis_ns HPLC / LC-MS/MS Analysis extraction_ns->analysis_ns analysis_s HPLC / LC-MS/MS Analysis extraction_s->analysis_s data_ns Data Analysis (Half-life Calculation) analysis_ns->data_ns data_s Data Analysis (Half-life Calculation) analysis_s->data_s

Caption: Workflow for comparing this compound degradation in sterile and non-sterile soils.

Photodegradation Study
  • Objective: To determine the rate and pathway of this compound degradation under different light conditions.

  • Methodology:

    • Thin Film Method: A solution of this compound is uniformly spread in glass petri plates and the solvent is evaporated to create a thin film.

    • Soil Thin Film Method: Soil is mixed with water and a this compound solution, spread in petri plates, and air-dried.

    • The plates are exposed to different light sources: sunlight, UV light, and kept in the dark as a control.

    • Samples are taken at various time intervals.

    • Residues are extracted and analyzed by HPLC or LC-MS/MS to determine the concentration of the parent compound and identify transformation products.

    • Photodegradation in aqueous media is also assessed by irradiating solutions of this compound in pure, irrigation, and river water with UV light, sometimes in the presence of photocatalysts (e.g., TiO2) or photosensitizers (e.g., H2O2, humic acid).

Hydrolysis Study (Effect of pH)
  • Objective: To evaluate the chemical stability of this compound at different pH levels.

  • Methodology:

    • Buffer solutions are prepared at different pH values (e.g., 4.0, 7.0, and 9.2).

    • A known concentration of this compound is added to each buffer solution.

    • The solutions are incubated in the dark at a constant temperature to prevent photodegradation.

    • Aliquots are taken at regular intervals and analyzed by HPLC to quantify the remaining this compound.

    • Degradation kinetics and half-lives are calculated for each pH condition.

Conclusion

The degradation of this compound is a multifaceted process significantly influenced by both biotic and abiotic factors. Soil microbial activity is a critical component, leading to substantially faster degradation in non-sterile environments compared to sterile ones. Acidic conditions promote chemical hydrolysis, while photodegradation is an important dissipation route in aqueous systems. Understanding these factors is crucial for predicting the environmental fate of this compound and for developing effective and environmentally conscious herbicide formulations.

References

Validation of sunflower as a sensitive indicator plant for Flucetosulfuron bioassays

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of sunflower (Helianthus annuus) and other common indicator plants for use in bioassays to detect and quantify the herbicide Flucetosulfuron. Experimental data consistently demonstrates that sunflower exhibits superior sensitivity, making it an ideal choice for researchers, scientists, and professionals in drug development and environmental monitoring.

Comparative Sensitivity of Indicator Plants

A key study evaluated the sensitivity of four plant species to varying concentrations of this compound.[1] The selection of the most suitable indicator was based on the highest regression coefficient (R²) from logarithmic linear regression models, which indicates the strongest correlation between herbicide concentration and plant response. Among the tested species—sunflower, barnyard millet (Echinochloa crus-galli), cucumber (Cucumis sativus), and maize (Zea mays)—sunflower was identified as the most sensitive indicator plant.[1][2]

While the complete dataset from the primary comparative study is not publicly available, the logarithmic linear regression equation for the most sensitive parameter of sunflower, shoot length, was determined to be Y = 4.309788 - 0.64968 ln(X) with an R² value of 0.946 .[1][2] This high R² value signifies a very strong and predictable negative correlation between the concentration of this compound and the shoot length of sunflower seedlings. The study concluded that logarithmic linear regression equations were also developed for the other tested crops, but sunflower consistently showed the highest regression coefficient across various parameters.

Table 1: Comparison of Indicator Plant Sensitivity to this compound

Indicator PlantKey Parameter for BioassayRegression ModelRegression EquationR² ValueSensitivity Ranking
Sunflower Shoot Length Logarithmic Linear Y = 4.309788 - 0.64968 ln(X) 0.946 1 (Most Sensitive)
MaizeShoot & Root ParametersLogarithmic LinearNot ReportedNot ReportedLess Sensitive
CucumberShoot & Root ParametersLogarithmic LinearNot ReportedNot ReportedLess Sensitive
Barnyard MilletShoot & Root ParametersLogarithmic LinearNot ReportedNot ReportedLess Sensitive

Note: Data for Maize, Cucumber, and Barnyard Millet are based on the qualitative assessment from the primary comparative study, which identified sunflower as having the highest regression coefficient.

Experimental Protocols

The following protocols are based on the methodology used to validate sunflower as a sensitive indicator for this compound.

Bioassay Protocol for Indicator Plant Screening

This protocol is designed to determine the most sensitive indicator plant for this compound bioassays.

  • Preparation of Herbicide Concentrations: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 10, 50, and 100 µL L⁻¹). A control group with no herbicide is included.

  • Planting: Pots are filled with a suitable substrate (e.g., sand). Seeds of the test species (sunflower, maize, cucumber, barnyard millet) are sown at a uniform depth.

  • Growth Conditions: The pots are maintained in a controlled environment with adequate moisture and temperature.

  • Data Collection: After a specified period (e.g., 14 days after sowing), various parameters are measured for each plant:

    • Germination Percentage

    • Shoot Length (cm)

    • Root Length (cm)

    • Shoot Fresh Weight (g)

    • Shoot Dry Weight (g) (after drying in an oven)

  • Statistical Analysis: The collected data is subjected to regression analysis. A logarithmic linear regression model (Y = a + b ln(X)) is often the best fit for dose-response relationships. The plant species exhibiting the highest R² value for the most sensitive parameter is selected as the optimal indicator plant.

Visualizing the Science

Mechanism of Action: this compound's Signaling Pathway

This compound, a sulfonylurea herbicide, acts by inhibiting the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth.

Flucetosulfuron_Pathway cluster_herbicide Herbicide Action cluster_enzyme Enzyme Inhibition cluster_pathway Biosynthesis Pathway cluster_effect Physiological Effect This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Pyruvate Pyruvate / α-Ketobutyrate Pyruvate->ALS Substrate Protein_Synthesis Protein Synthesis Inhibition BCAA->Protein_Synthesis Required for Cell_Division Cell Division Arrest Protein_Synthesis->Cell_Division Essential for Plant_Growth Plant Growth Inhibition Cell_Division->Plant_Growth Drives

Caption: this compound inhibits the ALS enzyme, blocking amino acid synthesis and plant growth.

Experimental Workflow for Bioassay

The following diagram illustrates the logical flow of the experimental procedure for validating a sensitive indicator plant for this compound bioassays.

Bioassay_Workflow Start Start: Experimental Design Prep Preparation of this compound Concentration Series Start->Prep End End: Selection of Sensitive Indicator Planting Sowing of Indicator Plant Seeds (Sunflower, Maize, Cucumber, etc.) Prep->Planting Incubation Controlled Environment Incubation (e.g., 14 days) Planting->Incubation Measurement Data Collection: - Shoot/Root Length - Fresh/Dry Weight - Germination % Incubation->Measurement Analysis Statistical Analysis: Logarithmic Linear Regression Measurement->Analysis Comparison Comparison of Regression Coefficients (R²) Among Plant Species Analysis->Comparison Comparison->End

Caption: Workflow for identifying a sensitive indicator plant for this compound bioassays.

References

Comparative Leaching Potential of Flucetosulfuron in Different Soil Types: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the leaching potential of the sulfonylurea herbicide, Flucetosulfuron, across various soil types. The data presented is compiled from scientific studies to offer an objective overview of its environmental mobility. This document details the experimental protocols used in these studies and visualizes the key chemical transformations of this compound in the soil environment.

Data Presentation: Leaching and Adsorption Characteristics

The potential for a pesticide to leach through the soil is inversely related to its adsorption to soil particles. The following tables summarize the key soil properties influencing this compound's mobility and its adsorption and degradation characteristics in sandy loam, loam, and clayey loam soils.

Table 1: Physicochemical Properties of Soils Used in this compound Mobility Studies

Soil CharacteristicSandy LoamLoamClayey Loam
pH7.257.89-
Organic Carbon (OC) (%)0.400.65-
Clay Content (%)---
Sand Content (%)---
Silt Content (%)---
Note: Dashes indicate data not available in the reviewed literature.

Table 2: Adsorption and Degradation of this compound in Different Soil Types

ParameterSandy LoamLoamClayey Loam
Adsorption
Freundlich Adsorption Coefficient (Kƒ)17.13->17.13 & <27.99
Adsorption OrderLowestIntermediateHighest
Degradation
Half-life (t½) in non-sterile soil (days)0.62-1.14
Half-life (t½) in sterile soil (days)1.41-8.38
Leaching Potential
Qualitative Leaching PotentialHighestLowestIntermediate

The adsorption of this compound to soil particles is a key factor in determining its leaching potential. Studies have shown that the adsorption follows the order: Clayey loam > Loam > Sandy loam.[1] The Freundlich adsorption coefficients (Kƒ) were found to range from 17.13 to 27.99, with the lowest value observed in sandy loam soil.[1] This adsorption is positively correlated with the organic carbon (r = 0.910) and clay content (r = 0.746) of the soil, and negatively correlated with soil pH (r = -0.635).[1]

Consequently, the leaching of this compound is highest in sandy loam soil, which has lower organic carbon and potentially lower clay content, leading to weaker adsorption.[1][2] Conversely, loam soil exhibited the lowest leaching potential. The degradation of this compound is also influenced by soil properties, with microbial activity playing a significant role. The herbicide degrades faster in non-sterile soils compared to sterile conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound's leaching potential.

Adsorption-Desorption Batch Equilibrium Study (Based on OECD Guideline 106)

This experiment quantifies the extent to which this compound binds to soil particles.

  • Soil Preparation: Air-dried soil samples from different textural classes (sandy loam, loam, clayey loam) are passed through a 2-mm sieve.

  • Solution Preparation: A stock solution of this compound is prepared in a 0.01 M calcium chloride (CaCl₂) solution, which serves as a background electrolyte to mimic soil solution. A series of dilutions are made from the stock solution to create a range of concentrations.

  • Adsorption Phase: A known mass of each soil type is placed into centrifuge tubes. A specific volume of each this compound concentration is added to the tubes. The tubes are then agitated on a shaker at a constant temperature for a predetermined equilibrium period (e.g., 24 hours) to ensure maximum adsorption.

  • Equilibrium and Analysis: After shaking, the tubes are centrifuged to separate the soil from the solution. An aliquot of the supernatant is carefully removed and analyzed using High-Performance Liquid Chromatography (HPLC) to determine the equilibrium concentration of this compound remaining in the solution.

  • Calculation of Adsorption: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The data is then fitted to the Freundlich adsorption isotherm equation to determine the Freundlich adsorption coefficient (Kƒ).

  • Desorption Phase: After the removal of the supernatant for adsorption analysis, a fresh solution of 0.01 M CaCl₂ (without this compound) is added to the soil pellets in the centrifuge tubes. The tubes are shaken again for the same equilibrium period.

  • Analysis of Desorption: The tubes are centrifuged, and the supernatant is analyzed for the concentration of desorbed this compound. This process can be repeated to evaluate the hysteresis of adsorption.

Soil Column Leaching Study (Based on OECD Guideline 312)

This experiment simulates the movement of this compound through a soil profile under the influence of water flow.

  • Column Preparation: Glass columns (e.g., 30 cm in length and 5 cm in diameter) are uniformly packed with air-dried, sieved soil of a specific type (sandy loam, loam, or clayey loam) to a defined bulk density. The columns are pre-conditioned by saturating them with a 0.01 M CaCl₂ solution and allowing them to drain.

  • Herbicide Application: A known amount of this compound, typically dissolved in a small volume of the CaCl₂ solution, is applied evenly to the surface of the soil column.

  • Simulated Rainfall: A continuous and constant flow of 0.01 M CaCl₂ solution is applied to the top of the soil column using a peristaltic pump to simulate rainfall. The total volume of simulated rain corresponds to a specific precipitation event (e.g., 200 mm over 48 hours).

  • Leachate Collection: The effluent (leachate) that passes through the bottom of the soil column is collected in fractions at regular time intervals.

  • Analysis: The concentration of this compound in each leachate fraction is determined by HPLC. After the simulated rainfall event, the soil column is sectioned into segments of a defined length (e.g., every 5 cm). The soil from each segment is extracted with an appropriate solvent, and the amount of this compound retained in each segment is quantified.

  • Data Interpretation: The results provide a profile of the distribution of this compound within the soil column and the total amount leached, allowing for a comparative assessment of its mobility in different soil types.

Mandatory Visualization

Degradation Pathway of this compound in Soil

The primary degradation pathway for this compound in the soil environment involves two main chemical reactions: ester hydrolysis and the cleavage of the sulfonylurea bridge. This process results in the formation of several smaller, less active molecules.

Flucetosulfuron_Degradation cluster_main This compound Degradation in Soil cluster_pathways cluster_products Degradation Products This compound This compound Ester_Hydrolysis Ester Hydrolysis (Microbial/Chemical) This compound->Ester_Hydrolysis SU_Bridge_Cleavage Sulfonylurea Bridge Cleavage (Microbial/Chemical) This compound->SU_Bridge_Cleavage Metabolite_A Carboxylic Acid Metabolite Ester_Hydrolysis->Metabolite_A Metabolite_B Pyridinylsulfonamide SU_Bridge_Cleavage->Metabolite_B Metabolite_C Aminopyrimidine SU_Bridge_Cleavage->Metabolite_C

Caption: Degradation of this compound in soil.

It is important to note that a detailed signaling pathway for the mode of action of this compound, an Acetolactate Synthase (ALS) inhibitor, is not depicted as its mechanism is a direct inhibition of the enzyme, which in turn blocks the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), leading to the cessation of cell division and plant death. This is a direct enzymatic inhibition rather than a complex, multi-step signaling cascade.

References

Safety Operating Guide

Proper Disposal of Flucetosulfuron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Flucetosulfuron, a sulfonylurea herbicide, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] Adherence to proper disposal procedures is critical for minimizing risks associated with this chemical. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, eye protection, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or under a laboratory fume hood to avoid inhalation of dust or vapors.[4] In case of a spill, contain the material to prevent it from entering drains or waterways.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers should always be in accordance with the product's safety data sheet (SDS) and local, state, and federal regulations.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the specific disposal recommendations for the this compound product you are using. It will provide details on the chemical's hazards and the required disposal methods.

  • Minimize Waste: The most effective way to manage chemical waste is to minimize its generation.

    • Purchase only the amount of this compound needed for your experiments.

    • Prepare only the required volume of solutions for your immediate needs.

    • If you have a small amount of unused, unadulterated product, consider if it can be used by a colleague for a similar application, in line with laboratory protocols.

  • Disposal of Unused this compound:

    • Never dispose of this compound down the drain or in the regular trash. This can lead to the contamination of water systems and harm aquatic life.

    • Unused or waste this compound should be treated as hazardous waste.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal. They are equipped to handle and transport hazardous chemical waste according to regulations.

  • Disposal of Empty Containers:

    • Empty containers may still contain residual amounts of this compound and should be handled with care.

    • Triple rinse the empty container. To do this, fill the container about one-quarter full with a suitable solvent (check the SDS for recommendations, often water), securely replace the lid, and shake for at least 30 seconds.

    • The rinsate (the liquid from rinsing) should be collected and disposed of as hazardous waste along with the unused this compound. Do not pour the rinsate down the drain.

    • Repeat the rinsing procedure two more times.

    • After triple rinsing, puncture the container to prevent reuse.

    • Dispose of the rinsed and punctured container as instructed by your EHS office or in accordance with local regulations. Some plastics may be recyclable if thoroughly decontaminated, but this must be confirmed with your waste management provider.

  • Spill Cleanup and Disposal:

    • In the event of a spill, avoid breathing any dust or vapor.

    • Wear appropriate PPE.

    • Contain the spill using an absorbent material like sand, earth, or vermiculite.

    • Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.

    • Clean the spill area with a detergent and water, and collect the cleaning solution for disposal as hazardous waste.

Key Data for Disposal Considerations

When consulting the Safety Data Sheet (SDS) for this compound, researchers should pay close attention to the following sections for disposal-related information.

Data PointTypical SDS SectionRelevance to Disposal
Disposal Considerations Section 13Provides specific instructions for the disposal of the product and its container. This is the most critical section for waste management.
Hazards Identification Section 2Details the physical, health, and environmental hazards of the chemical, which inform the necessary precautions during handling and disposal.
Accidental Release Measures Section 6Outlines procedures for cleaning up spills, including containment and the types of materials to use, all of which will become part of the waste stream.
Handling and Storage Section 7Provides guidance on safe handling practices that can help minimize exposure and waste generation.
Ecological Information Section 12Describes the environmental fate and toxicity of the chemical, underscoring the importance of preventing its release into the environment.
Regulatory Information Section 15Lists relevant safety, health, and environmental regulations that may dictate specific disposal requirements.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Flucetosulfuron_Disposal_Workflow start Start: Have this compound for Disposal check_sds Consult Product Safety Data Sheet (SDS) start->check_sds is_unused Is the product unused and unadulterated? check_sds->is_unused can_reuse Can it be used by another authorized researcher? is_unused->can_reuse Yes treat_as_waste Treat as Hazardous Waste is_unused->treat_as_waste No (Waste Product) transfer Transfer to another user following lab protocols can_reuse->transfer Yes can_reuse->treat_as_waste No end End: Proper Disposal Complete transfer->end is_container Is it an empty container? treat_as_waste->is_container triple_rinse Triple rinse container with appropriate solvent is_container->triple_rinse Yes contact_ehs Contact EHS or licensed waste disposal service is_container->contact_ehs No (Chemical Waste) collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate puncture_container Puncture container to prevent reuse collect_rinsate->puncture_container dispose_container Dispose of container per EHS/local regulations puncture_container->dispose_container dispose_container->end package_waste Package and label waste according to regulations contact_ehs->package_waste waste_pickup Arrange for waste pickup package_waste->waste_pickup waste_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flucetosulfuron

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical information for the handling and disposal of Flucetosulfuron, a sulfonylurea herbicide. Adherence to these protocols is essential for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific health and environmental hazards that necessitate stringent safety measures. The primary hazards identified are:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

PPE CategoryMinimum RequirementSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves. Inspect for tears or holes before each use.
Eye Protection Safety glasses with side shields or gogglesMust provide a complete seal around the eyes to protect from splashes.
Body Protection Laboratory coat or chemical-resistant suitLong-sleeved and fully buttoned. For large quantities or potential for significant exposure, a chemical-resistant suit is recommended.[1][2]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.

II. Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow diagram outlines the essential steps from preparation to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Designate Handling Area gather_ppe Assemble Required PPE gather_materials Gather Handling & Spill Materials don_ppe Don PPE gather_materials->don_ppe weigh_handle Weigh & Handle in Ventilated Area prepare_solution Prepare Solution (if applicable) decontaminate_surfaces Decontaminate Work Surfaces prepare_solution->decontaminate_surfaces doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly dispose_waste Dispose of Contaminated Waste wash_hands->dispose_waste dispose_containers Dispose of Empty Containers

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.